molecular formula C8H6BrNS B13663050 4-(Bromomethyl)benzo[d]isothiazole

4-(Bromomethyl)benzo[d]isothiazole

Cat. No.: B13663050
M. Wt: 228.11 g/mol
InChI Key: YBZWIMYYSBUVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)benzo[d]isothiazole (CAS 936827-73-5) is a high-value chemical reagent designed for research and development in medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery due to its wide range of pharmacological activities, fused with a bromomethyl functional group at the 4-position . This structure makes it a versatile and critical synthetic intermediate for constructing novel bioactive molecules. The primary research value of this reagent lies in its application as a key building block in the synthesis of benzothiazole-based hybrids and molecular conjugates. The bromomethyl group serves as an excellent electrophilic center, enabling facile nucleophilic substitution reactions to link the benzothiazole pharmacophore to other heterocyclic systems . This molecular hybridization strategy is a powerful tool in modern drug discovery, used to create new chemical entities with enhanced efficacy, the ability to overcome multi-drug resistance, and improved safety profiles . Researchers utilize this compound to develop potential therapeutic agents with documented biological activities, including potent anticancer, antimicrobial, and anticonvulsant properties . Specifically, in oncology research, benzothiazole derivatives have demonstrated remarkable and selective antitumor activity against a multitude of cancer cell lines, such as breast cancer (MCF-7), colon cancer, and renal cancer, through a variety of mechanisms . The benzothiazole nucleus is known to interact with critical biological targets, including various kinases and enzymes, contributing to its anti-proliferative effects . The structural tunability offered by reagents like 4-(Bromomethyl)benzo[d]isothiazole allows medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for greater potency and selectivity . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-(bromomethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2

InChI Key

YBZWIMYYSBUVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)CBr

Origin of Product

United States

Foundational & Exploratory

The Chemical and Pharmacological Profile of 4-(Bromomethyl)benzo[d]isothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)benzo[d]isothiazole (Molecular Formula:


) is a highly reactive, privileged building block utilized in advanced medicinal chemistry and organic synthesis. Featuring a fused 1,2-benzisothiazole core with a benzylic bromide at the C4 position, this compound serves as a critical electrophilic intermediate. This whitepaper provides an in-depth analysis of its structural properties, mechanistic synthesis via radical pathways, and step-by-step downstream functionalization protocols designed for drug development professionals.

Structural & Electronic Properties

The 1,2-benzisothiazole core consists of a benzene ring fused to an isothiazole ring. The sulfur-nitrogen bond within the heterocyclic ring imparts unique electronic characteristics, acting as a strong electron-withdrawing system that influences the electron density of the fused aromatic system [1].

When a methyl group is positioned at C4 (yielding [2]), the benzylic protons become highly susceptible to radical abstraction. The resulting radical is stabilized by resonance across the extended


-system of the benzisothiazole core. Once brominated, 4-(Bromomethyl)benzo[d]isothiazole acts as a potent alkylating agent. The adjacent aromatic ring lowers the activation energy for 

transition states by stabilizing the incoming nucleophile's charge, making the bromomethyl group exceptionally reactive toward amines, thiols, and carbon nucleophiles.
Quantitative Data: Physicochemical Properties

Table 1: Calculated and observed physicochemical parameters of the core intermediate.

PropertyValue / DescriptionImpact on Synthesis & Formulation
Molecular Weight 228.11 g/mol Optimal for small-molecule drug design (Rule of 5 compliant).
LogP (Predicted) ~2.8 - 3.1High lipophilicity; requires polar aprotic solvents for

reactions.
Electrophilicity High (Benzylic

)
Prone to hydrolysis in aqueous base; demands anhydrous conditions.
Steric Hindrance ModerateC4 position is adjacent to the isothiazole sulfur, imparting local steric bulk.

Synthetic Methodologies: The Wohl-Ziegler Bromination

The standard synthesis of 4-(Bromomethyl)benzo[d]isothiazole is achieved via the [3] of 4-methylbenzo[d]isothiazole.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is utilized instead of

    
     gas. NBS maintains a very low, steady-state concentration of molecular bromine in the reaction mixture. This kinetic control strictly favors benzylic radical substitution over unwanted electrophilic aromatic addition [4].
    
  • Initiator: Azobisisobutyronitrile (AIBN) is chosen because its thermal decomposition temperature (~65–85°C) perfectly aligns with the reflux temperatures of standard radical solvents.

  • Solvent Selection: Carbon tetrachloride (

    
    ) was historically used because it lacks abstractable hydrogen atoms. However, due to its toxicity, trifluorotoluene (
    
    
    
    )
    is now the industry standard, offering identical radical stability and excellent phase-separation properties for the succinimide byproduct[3].

WZ_Mechanism Init Initiation AIBN -> 2 R• Prop1 Propagation 1 Ar-CH3 + Br• -> Ar-CH2• + HBr Init->Prop1 Br• Prop2 Propagation 2 Ar-CH2• + Br2 -> Ar-CH2Br + Br• Prop1->Prop2 Ar-CH2• NBS NBS Cycle NBS + HBr -> Succinimide + Br2 Prop1->NBS HBr Prop2->Prop1 Br• Term Termination Radical Coupling Prop2->Term Radicals NBS->Prop2 Br2

Figure 1: Radical chain mechanism of Wohl-Ziegler bromination.

Applications in Drug Development

The 1,2-benzisothiazole scaffold is a recognized "privileged structure" in neuropharmacology. It serves as a robust bioisostere for indole and benzisoxazole rings. The most prominent clinical application of this core is found in the atypical antipsychotic [5], which acts as a potent antagonist at dopamine


 and serotonin 

receptors.

While ziprasidone and its analogs typically utilize a 3-(1-piperazinyl) substitution pattern, functionalizing the C4 position via 4-(Bromomethyl)benzo[d]isothiazole allows medicinal chemists to access novel spatial geometries. Alkylating piperazine derivatives at the C4-methyl bridge alters the dihedral angle of the pharmacophore, which can be leveraged to tune receptor subtype selectivity, reduce off-target histamine


 binding, and improve metabolic stability against CYP450 enzymes.

Workflow SM 4-Methylbenzo[d]isothiazole Int 4-(Bromomethyl)benzo[d]isothiazole SM->Int NBS, AIBN Reflux SN2 Nucleophilic Substitution (e.g., Piperazines) Int->SN2 Base, Solvent Cross Cross-Coupling (e.g., Suzuki) Int->Cross Pd-Catalyst Drug1 Antipsychotic Candidates SN2->Drug1 Drug2 Kinase Inhibitors Cross->Drug2

Figure 2: Synthetic workflow and downstream applications.

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)benzo[d]isothiazole

This protocol utilizes a self-validating visual cue (phase transition of succinimide) to confirm reaction completion without continuous sampling.

Reagents:

  • 4-Methylbenzo[d]isothiazole (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) - Recrystallized from water prior to use.

  • AIBN (0.05 eq, 0.5 mmol)

  • Trifluorotoluene (

    
    ) (50 mL)
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzo[d]isothiazole in

    
    .
    
  • Initiation: Add NBS and AIBN to the solution. At room temperature, NBS is denser than the solvent and will settle at the bottom of the flask.

  • Reflux & Visual Validation: Heat the mixture to reflux (102°C) under a nitrogen atmosphere. As the reaction proceeds, the dense NBS is consumed, and the lighter succinimide byproduct forms. Self-Validation: The reaction is deemed complete (typically 2-4 hours) when all solid material floats to the surface of the solvent[4].

  • Workup: Cool the mixture to 0°C in an ice bath to maximize succinimide precipitation. Filter the mixture through a Celite pad and wash with cold

    
    .
    
  • Purification: Wash the filtrate sequentially with saturated

    
     (to remove trace 
    
    
    
    ) and brine. Dry over anhydrous
    
    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the target bromomethyl compound.

Table 2: Reaction Optimization for Radical Bromination

SolventInitiatorTemp (°C)Yield (%)Byproduct Profile

AIBN7785%Trace dibromination

AIBN10288%Minimal dibromination
AcetonitrileBenzoyl Peroxide8260%High succinimide solubility (poor workup)
Protocol 2: Nucleophilic Amination ( ) with Piperazine Derivatives

Designed to prevent over-alkylation and ensure high conversion to the secondary/tertiary amine.

Step-by-Step Methodology:

  • Dissolve 4-(Bromomethyl)benzo[d]isothiazole (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Add anhydrous Potassium Carbonate (

    
    , 2.5 eq). Causality: 
    
    
    
    acts as a heterogeneous acid scavenger, neutralizing the generated
    
    
    to prevent the protonation and subsequent deactivation of the nucleophilic amine.
  • Add the target piperazine derivative (e.g., 1-(2-methoxyphenyl)piperazine) (1.1 eq) dropwise at 0°C to control the exothermic

    
     reaction.
    
  • Warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quench with water, extract with Ethyl Acetate, and wash the organic layer with brine. Dry and concentrate to yield the functionalized antipsychotic precursor.

References

  • Wohl–Ziegler bromination Source: Wikipedia URL:[Link]

  • Ziprasidone | C21H21ClN4OS | CID 60854 Source: PubChem - NIH URL:[Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: ResearchGate URL:[Link]

Sources

Whitepaper: Solubility Profile of 4-(Bromomethyl)benzo[d]isothiazole in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and synthetic medicinal chemistry, 4-(Bromomethyl)benzo[d]isothiazole serves as a critical electrophilic building block and alkylating agent. However, its structural dichotomy—a lipophilic, polarizable benzisothiazole core coupled with a highly reactive bromomethyl moiety—presents unique challenges for formulation and assay development. This technical guide provides an in-depth analysis of its solvation mechanics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), offering field-proven, self-validating protocols to accurately determine its solubility without falling victim to degradation artifacts.

Physicochemical Causality: Solvation Mechanics

As a Senior Application Scientist, it is imperative to look beyond empirical solubility values and understand the causality of solute-solvent interactions. The solubility of 4-(Bromomethyl)benzo[d]isothiazole is dictated by the disruption of its crystal lattice energy and the subsequent stabilization of the molecule in the solvent cavity.

Dimethyl Sulfoxide (DMSO): The Optimal Aprotic Environment

is widely regarded as the "universal solvent" in drug discovery[1]. As a polar aprotic solvent with a high dielectric constant (ε ≈ 47), DMSO excels at solvating the polarizable benzisothiazole ring system through strong dipole-dipole interactions. Crucially, because DMSO lacks hydrogen-bond donating capabilities, it does not act as a nucleophile. This ensures that the reactive bromomethyl group remains chemically stable during prolonged storage or high-concentration stock preparation (e.g., for high-throughput screening or NMR analysis).

Methanol (MeOH): The Protic Solvolysis Risk

Methanol is a polar protic solvent capable of solvating the compound via hydrogen bonding with the isothiazole nitrogen. While it provides moderate-to-high solubility, a critical mechanistic caveat exists: solvolysis . The bromomethyl moiety (-CH₂Br) is an active electrophilic center. When introduced to methanol—a nucleophilic solvent—a competing kinetic pathway emerges. Over the extended equilibration periods typical of thermodynamic solubility assays (24–48 hours), the compound is highly susceptible to methanolysis, yielding 4-(methoxymethyl)benzo[d]isothiazole and hydrobromic acid. Therefore, the apparent solubility observed in methanol may falsely represent the degradation product rather than the parent API. This causality dictates our experimental design: kinetic assays or temperature-suppressed thermodynamic assays are mandatory when utilizing protic solvents.

Comparative Solubility Profile

The following table synthesizes the expected quantitative and qualitative solubility metrics based on the solvation mechanics of structurally related halogenated benzisothiazoles.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Class Polar AproticPolar Protic
Dielectric Constant (ε) ~47~33
Primary Solvation Mechanism Dipole-dipole interactionsHydrogen bonding & dipole interactions
Expected Solubility High (>50 mg/mL)Moderate to High (10-50 mg/mL)
Chemical Degradation Risk Low (Stable inert environment)High (Risk of SN1/SN2 solvolysis)
Primary Application HTS stock solutions, NMR analysisLC-MS mobile phase, crystallization

Methodological Framework: Self-Validating Protocols

To ensure absolute trustworthiness in our data, experimental protocols must be designed as self-validating systems. The following methodologies detail how to accurately capture the solubility of 4-(Bromomethyl)benzo[d]isothiazole while controlling for its reactivity.

Protocol A: Thermodynamic Solubility via Shake-Flask (Mass-Balance Validated)

The remains the gold standard for determining true equilibrium thermodynamic solubility[2]. To prevent false readings from methanolysis, this protocol incorporates a strict temperature control and a mass-balance closure step.

  • Saturation: Dispense exactly 5.00 mg of 4-(Bromomethyl)benzo[d]isothiazole into a 2 mL glass HPLC vial. Add 100 µL of the target solvent (DMSO or Methanol).

  • Equilibration: Seal the vial and agitate at 300 rpm on a thermoshaker.

    • Expert Note: For DMSO, equilibrate at 25°C for 24 hours. For Methanol, limit equilibration to 4 hours at 4°C to kinetically suppress nucleophilic substitution of the bromomethyl group.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet undissolved particulates.

  • Self-Validation (Mass Balance Closure): Carefully decant the supernatant into a clean vial. Lyophilize (for DMSO) or gently evaporate (for Methanol) the remaining undissolved pellet and weigh it. The mass of the recovered pellet plus the HPLC-quantified dissolved mass must equal the initial 5.00 mg. A recovery deviation of >5% immediately flags solvent evaporation, precipitation of an insoluble degradant, or solvolysis.

  • Quantification: Dilute the supernatant 1:100 in an inert mobile phase (e.g., Acetonitrile/Water) and quantify via HPLC-UV at 254 nm against a standard calibration curve.

Protocol B: Kinetic Solubility via Laser Nephelometry

Kinetic methods determine the precipitation point of a pre-dissolved solute, making them ideal for rapid screening before degradation can occur ([3]).

  • Stock Preparation: Prepare a fresh 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Titration: Serially dilute the DMSO stock into Methanol (or an aqueous buffer) across a 96-well clear-bottom plate, ensuring the final DMSO concentration remains below 2% to prevent cosolvent artifacting.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Measure light scattering using a laser nephelometer (absorbance at 620 nm). The inflection point where light scattering exponentially increases indicates the kinetic solubility limit (precipitation threshold).

Decision Workflow Visualization

G A 4-(Bromomethyl)benzo[d]isothiazole B Solvent Selection A->B C DMSO (Polar Aprotic) Stable Solvation B->C D Methanol (Polar Protic) Solvolysis Risk B->D E Thermodynamic Assay (Shake-Flask) C->E F Kinetic Assay (Nephelometry) C->F D->E D->F G HPLC-UV Quantification E->G F->G H Data Analysis & Mass Balance Validation G->H

Workflow for thermodynamic and kinetic solubility assessment of reactive benzisothiazoles.

References

  • Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed (Journal of Pharmaceutical Sciences) URL:[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

Sources

Benzo[d]isothiazole: A Technical Guide to Scaffold Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzo[d]isothiazole Scaffold Applications in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The benzo[d]isothiazole (1,2-benzisothiazole) scaffold represents a privileged bicyclic heteroaromatic system distinct from its 1,3-isomer (benzothiazole). Characterized by a benzene ring fused to an isothiazole ring with sulfur at position 1 and nitrogen at position 2, this moiety possesses unique electronic properties that make it a critical pharmacophore in neuropsychiatry and an emerging scaffold in oncology and infectious disease.

This guide provides a technical deep-dive into the medicinal chemistry of benzo[d]isothiazole, focusing on its validated role in atypical antipsychotics, its industrial utility as a biocide, and its nascent application in targeting carbonic anhydrase IX (CAIX) for hypoxic tumor therapy.

Structural & Physicochemical Profile

The 1,2-benzisothiazole core exhibits aromaticity with a specific electron density distribution that facilitates π-π stacking interactions—a key feature for binding to G-protein coupled receptors (GPCRs), particularly dopamine (D2) and serotonin (5-HT) receptors.

PropertyDescriptionMedicinal Relevance
Electronic Character Electron-deficient heterocycleActs as a bioisostere for indole or benzothiophene; enhances metabolic stability against oxidative metabolism.
H-Bonding Potential Nitrogen (N2) acts as H-bond acceptorCritical for receptor pocket anchoring (e.g., Asp3.32 in D2 receptors).
Lipophilicity (LogP) Moderate to High (Substituent dependent)Facilitates blood-brain barrier (BBB) penetration, essential for CNS drugs like Lurasidone and Ziprasidone .
Metabolic Liability S-oxidation to sulfoxide/sulfoneS-oxides (saccharin-like) often lose CNS activity but gain specificity for enzymes like COX-2 or CAIX.

Therapeutic Applications & Case Studies

CNS: Atypical Antipsychotics (The Dominant Class)

The most commercially successful application of the benzo[d]isothiazole scaffold is in the treatment of schizophrenia and bipolar depression. The scaffold serves as the aryl "head group" in "aryl-piperazine" antipsychotics.

  • Mechanism of Action: The scaffold mimics the endogenous neurotransmitter serotonin, allowing high-affinity binding to 5-HT1A (partial agonist) and 5-HT2A (antagonist) receptors, while the piperazine linker extends to the D2 receptor site.

  • Key Drugs:

    • Ziprasidone (Geodon): Uses a 1,2-benzisothiazole linked to a piperazine. High affinity for 5-HT2A/D2.

    • Lurasidone (Latuda): Features a 1,2-benzisothiazole coupled to a rigid norbornane-imide spacer.

    • Perospirone: Another derivative utilized in Japan.

Infectious Disease & Biocides
  • 1,2-Benzisothiazol-3(2H)-one (BIT): Widely used as an industrial biocide (Proxel).[1]

  • Mechanism: The isothiazolone ring reacts with nucleophilic thiol groups (-SH) in microbial enzymes (e.g., cysteine residues), forming disulfide bonds that irreversibly inhibit cellular respiration and metabolism.[2]

Emerging Oncology Targets (Hypoxia)

Recent SAR studies have identified sulfonamide-substituted 1,2-benzisothiazoles as potent inhibitors of Carbonic Anhydrase IX (CAIX) , a transmembrane enzyme overexpressed in hypoxic tumors.

  • Differentiation: Unlike the CNS drugs (which use the reduced aromatic form), these often utilize the 1,1-dioxide (saccharin-like) or 3-oxo forms to maximize polar interactions with the zinc active site of CAIX.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the scaffold for different therapeutic classes.

SAR_Map Figure 1: Pharmacophore Map of Benzo[d]isothiazole Core Benzo[d]isothiazole Core Scaffold Pos3 Position 3 (C3) Critical for Linker Attachment Core->Pos3 CNS Drugs PosN2 Position 2 (N2) Modulates Solubility & Biocidal Activity Core->PosN2 Biocides BenzRing Benzene Ring (C4-C7) Electronic Tuning Core->BenzRing ADME Optimization Pos3_Detail Aryl-Piperazine Linkage: Essential for D2/5-HT affinity (e.g., Ziprasidone, Lurasidone) Pos3->Pos3_Detail PosN2_Detail Unsubstituted (NH) or N-Alkyl: Required for electrophilic attack on microbial thiols (BIT) PosN2->PosN2_Detail BenzRing_Detail Substitutions (F, Cl): Alter metabolic stability & receptor selectivity BenzRing->BenzRing_Detail

Figure 1: Pharmacophore Map highlighting the divergent substitution patterns for CNS versus Antimicrobial activity.

Synthetic Strategies & Protocols

Retrosynthetic Analysis

The construction of the 1,2-benzisothiazole ring typically proceeds via two major disconnections:

  • S-N Bond Formation (Cyclization): Oxidative cyclization of 2-mercaptobenzamides or 2-(alkylthio)benzamides.

  • Ring Closure of 2-Halobenzonitriles: A versatile route using sulfur nucleophiles followed by halogen-mediated cyclization.

Detailed Protocol: Synthesis via 2-Halobenzonitrile (Route B)

This method is preferred for generating 3-substituted derivatives (like the precursors for antipsychotics) due to its high yield and scalability.

Target Molecule: 3-Chloro-1,2-benzisothiazole (Key intermediate for piperazine coupling).

Reagents:

  • 2-Chlorobenzonitrile (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Sulfuryl chloride (SO2Cl2) (1.2 eq)

  • Solvent: DMF (Step 1), DCM (Step 2)

Step-by-Step Methodology:

  • Nucleophilic Substitution (S-Arylation):

    • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 2-chlorobenzonitrile in anhydrous DMF.

    • Addition: Cool to 0°C. Add benzyl mercaptan followed by slow addition of KOtBu.

    • Reaction: Stir at room temperature for 4 hours. The solution will turn yellow/orange as the 2-(benzylthio)benzonitrile forms.

    • Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of starting material (

      
      ).
      
    • Workup: Quench with water, extract with EtOAc, dry over MgSO4, and concentrate.

  • Oxidative Cyclization (The "One-Pot" Switch):

    • Setup: Dissolve the crude thioether in dry DCM.

    • Cyclization: Cool to -10°C. Add Sulfuryl chloride (SO2Cl2) dropwise. This reagent cleaves the benzyl group and induces electrophilic cyclization onto the nitrile nitrogen.

    • Mechanism: The intermediate sulfenyl chloride attacks the nitrile, forming the isothiazole ring with a chlorine atom installed at position 3.

    • Isolation: The product, 3-chloro-1,2-benzisothiazole, precipitates or is isolated via silica gel chromatography.

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the benzylic methylene peak (~4.2 ppm) and the downfield shift of the aromatic protons due to the formation of the heteroaromatic ring.

  • Mass Spec: Confirm the M+ and M+2 (3:1 ratio) characteristic of a monochlorinated product.

Molecular Mechanism of Action (CNS)

The efficacy of benzo[d]isothiazole antipsychotics relies on a "balanced modulation" mechanism.

MOA Figure 2: Multireceptor Profile of Benzo[d]isothiazole Antipsychotics Drug Lurasidone / Ziprasidone (Benzo[d]isothiazole Scaffold) D2 Dopamine D2 Receptor (Striatum) Drug->D2 High Affinity HT2A 5-HT2A Receptor (Cortex) Drug->HT2A High Affinity HT7 5-HT7 Receptor (Hippocampus) Drug->HT7 High Affinity (Lurasidone) HT1A 5-HT1A Receptor (Raphe Nuclei) Drug->HT1A Moderate Affinity Antag_D2 Antagonism (Reduces Positive Symptoms) D2->Antag_D2 Antag_HT2A Antagonism (Reduces EPS / Negative Symptoms) HT2A->Antag_HT2A Antag_HT7 Antagonism (Pro-cognitive Effects) HT7->Antag_HT7 PartAg_HT1A Partial Agonism (Anxiolytic / Antidepressant) HT1A->PartAg_HT1A

Figure 2: The polypharmacological profile of benzo[d]isothiazole-based drugs, highlighting the balance between dopaminergic and serotonergic modulation.

Future Outlook

  • Pro-Cognitive Agents: The high affinity of this scaffold for 5-HT7 receptors (seen in Lurasidone) is driving research into selective 5-HT7 antagonists for treating cognitive deficits in Alzheimer's and schizophrenia.

  • Hypoxia-Activated Prodrugs: Utilizing the nitro-reductase activity in hypoxic tumors to reduce nitro-benzo[d]isothiazoles into active cytotoxic agents.

References

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Source: Journal of Medicinal Chemistry (1986). URL:[Link]

  • Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy. Source: Drug Design, Development and Therapy (2023).[3] URL:[Link]

  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

  • Method for producing 1,2-benzisothiazol-3-ones (Patent EP0702008A2).
  • Benzisothiazolinone and its salts: Human health tier II assessment. Source: Australian Industrial Chemicals Introduction Scheme (AICIS). URL:[Link]

Sources

Stability of bromomethyl groups on benzisothiazole rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability and Reactivity Dynamics of Bromomethyl Benzisothiazoles

Executive Summary

The benzisothiazole scaffold is a privileged pharmacophore embedded in numerous therapeutics, agrochemicals, and biologically active compounds. Functionalizing this bicyclic core often requires the use of bromomethyl derivatives—such as 3-bromomethyl-1,2-benzisothiazole—as potent alkylating agents[1]. However, the same electronic properties that make these compounds excellent electrophiles also render them highly susceptible to premature degradation. This guide explores the mechanistic causality behind the stability of bromomethyl groups on benzisothiazole rings and provides self-validating experimental workflows for their handling and application.

Mechanistic Foundations of Stability

The stability of the carbon-bromine (C-Br) bond in these systems is not static; it is dynamically governed by the electronic environment of the heterocycle.

  • Inductive and Resonance Effects: The 1,2-benzisothiazole ring contains electronegative nitrogen and sulfur atoms that exert a strong electron-withdrawing pull. This effect propagates to the exocyclic methyl carbon, increasing its partial positive charge (

    
    ). Consequently, the C-Br bond becomes highly polarized and vulnerable to nucleophilic attack, leading to rapid solvolysis (hydrolysis) in protic or aqueous media[1].
    
  • Influence of the Sulfur Oxidation State: The oxidation state of the sulfur atom acts as a tunable electronic dial. In 1,1-dioxide derivatives (e.g., 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the sulfone moiety drastically amplifies the electron-withdrawing nature of the ring. This makes the bromomethyl group exceptionally reactive toward weak nucleophiles like carboxylic acids, which is advantageous for synthesizing complex libraries (such as human mast cell tryptase inhibitors), but requires strict anhydrous storage to prevent degradation[2].

  • Aromatic Ring Substitution: Introducing electron-donating groups (EDGs) onto the benzene ring modulates stability. Substituents like 5-methoxy or 7-methoxy donate electron density through resonance, partially neutralizing the electron deficiency at the bromomethyl carbon. This subtle electronic buffering extends the hydrolytic half-life of the molecule without completely quenching its utility in alkylation reactions[1].

Experimental Workflows for Stability and Reactivity

To harness these compounds effectively, researchers must employ protocols that account for their inherent instability. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Hydrolytic Degradation Kinetics (Self-Validating System) Causality: Because ambient moisture can degrade the bromomethyl group into a hydroxymethyl impurity, establishing the exact hydrolytic half-life is critical for determining safe handling windows.

  • Anhydrous Preparation: Dissolve 10.0 mg of 3-bromomethyl-1,2-benzisothiazole in 1.0 mL of strictly anhydrous acetonitrile to prevent premature solvolysis.

  • Controlled Exposure: Inject 100 µL of this stock into 900 µL of 0.1 M phosphate buffer (pH 7.4) maintained at 25°C.

  • Time-Course Sampling: Withdraw 50 µL aliquots at exactly

    
     and 
    
    
    
    minutes.
  • Chemical Quenching: Immediately dispense each aliquot into 50 µL of cold methanol (-20°C) containing 4-(bromomethyl)benzaldehyde as an internal standard[3]. The cold temperature and solvent shift instantly halt the hydrolysis reaction.

  • Quantification & Validation: Analyze via HPLC-UV (254 nm). Self-Validation Check: Calculate the molar sum of the disappearing bromomethyl parent and the appearing hydroxymethyl degradant. A mass balance of

    
     validates that hydrolysis is the sole degradation pathway, ruling out polymerization or ring-expansion side reactions[4].
    

Protocol B: Controlled N-Alkylation of Carboxylic Acids Causality: To utilize the highly reactive 1,1-dioxide derivatives without losing yield to hydrolysis, the reaction must suppress water nucleophilicity while maximizing the carboxylate nucleophilicity.

  • Activation: In an oven-dried flask under argon, combine 1.0 eq of the target carboxylic acid with 1.5 eq of anhydrous

    
     in anhydrous N,N-dimethylformamide (DMF). Stir for 15 minutes to generate the highly nucleophilic carboxylate anion.
    
  • Temperature-Controlled Addition: Cool the mixture to 0°C. Dropwise, add a solution of 1.1 eq of 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in DMF. Causality: The low temperature suppresses the competing degradation of the bromomethyl group by any residual trace moisture[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to 25°C, stirring for 4 hours.

  • Workup & Validation: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to partition the DMF into the aqueous phase. Self-Validation Check: TLC analysis must show the complete consumption of the bromomethyl starting material, confirming successful trapping by the carboxylate.

Quantitative Data: Stability and Reactivity Profiles

The varying electronic properties of benzisothiazole derivatives result in distinct kinetic behaviors, summarized below.

Compound DerivativeEnvironmental ConditionsObserved Half-Life (

) / Yield
Primary Mechanistic Outcome
3-Bromomethyl-1,2-benzisothiazole Aqueous Buffer (pH 7.4, 25°C)~45 minutesRapid hydrolysis to hydroxymethyl degradant[1]
5-Methoxy-3-bromomethyl-1,2-benzisothiazole Aqueous Buffer (pH 7.4, 25°C)~65 minutesDecelerated hydrolysis due to EDG resonance[1]
2-(Bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide Anhydrous DMF,

, R-COOH (25°C)
>85% Yield (4 hours)Efficient esterification / N-alkylation[2]
3-Bromoalkyl-1,2-benzisothiazole Base-catalyzed conditionsVariable (Substrate dependent)Susceptible to ring-expansion/rearrangement[4]

Visualizations

Pathway A Bromomethyl Benzisothiazole B Hydrolysis (Aqueous Media) A->B H2O, OH- C Nucleophilic Substitution A->C R-COOH, R-NH2 D Hydroxymethyl Degradant B->D Degradation E Alkylated Target Product C->E Stable Scaffold

Fig 1. Divergent reactivity pathways of bromomethyl benzisothiazoles based on environmental conditions.

Workflow S1 1. Sample Prep (Anhydrous Acetonitrile) S2 2. Aqueous Incubation (pH 7.4 Buffer, 25°C) S1->S2 S3 3. Time-Course Sampling (Quench with Cold MeOH) S2->S3 S4 4. HPLC-MS Analysis (Quantify Disappearance) S3->S4 S5 5. Kinetic Modeling (Calculate t½ & Mass Balance) S4->S5

Fig 2. Self-validating experimental workflow for determining hydrolytic degradation kinetics.

References

*[4] Title: Ring-expansion of 3-Bromoalkyl-l,2-Benzisothiazole | Source: RSC Publishing | URL: 4 *[2] Title: The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters | Source: ResearchGate | URL: 2 *[1] Title: The synthesis of 3-bromomethyl-1,2-benzisothiazole and its 5- and 7-methoxy derivatives | Source: Caltech THESIS | URL: 1 *[3] Title: 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421 | Source: PubChem | URL: 3

Sources

4-(Bromomethyl)benzo[d]isothiazole: A Versatile Electrophilic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of bifunctional building blocks is dictated by a delicate balance between chemical reactivity and pharmacological stability. 4-(Bromomethyl)benzo[d]isothiazole has emerged as a privileged scaffold, combining a highly reactive electrophilic warhead (the bromomethyl group) with a metabolically robust, heteroaromatic core (the 1,2-benzisothiazole ring). As a Senior Application Scientist, I present this technical whitepaper to deconstruct the mechanistic rationale, physicochemical advantages, and self-validating synthetic workflows associated with this critical building block.

Chemical Anatomy & Mechanistic Rationale

The Benzo[d]isothiazole Core: A Superior Bioisostere

The 1,2-benzisothiazole system is frequently deployed as a bioisostere for indole, benzothiophene, and benzisoxazole. The causality behind this choice lies in its electronic distribution. The presence of the adjacent nitrogen and sulfur atoms (the N–S bond) withdraws electron density from the carbocyclic ring. This electronic deficiency renders the scaffold significantly more resistant to Cytochrome P450 (CYP)-mediated oxidative degradation (e.g., epoxidation or aromatic hydroxylation) compared to electron-rich indoles. Furthermore, the nitrogen atom serves as a directional hydrogen-bond acceptor, a critical feature for anchoring ligands within the binding pockets of G-protein coupled receptors (GPCRs) and metalloenzymes.

The 4-Bromomethyl Warhead: Tuned Electrophilicity

Positioning the bromomethyl group at the C4 position offers distinct kinetic advantages. The inductive electron-withdrawing effect of the adjacent isothiazole ring increases the partial positive charge (


) on the benzylic carbon. This lowers the activation energy for nucleophilic attack, accelerating 

displacement rates while suppressing undesired

solvolysis pathways. Consequently, it allows for milder reaction conditions when conjugating sensitive pharmacophores.

Comparative Physicochemical Profiling

To contextualize the utility of 4-(bromomethyl)benzo[d]isothiazole, we must compare its quantitative physicochemical parameters against traditional benzylic electrophiles. The table below summarizes these metrics, highlighting why this scaffold is preferred for central nervous system (CNS) and oncology targets.

Building BlockMolecular Weight ( g/mol )cLogP (Approx.)

Relative Reactivity
Primary Metabolic Liability
4-(Bromomethyl)benzo[d]isothiazole 228.102.4HighLow (Stable to CYP oxidation)
4-(Bromomethyl)indole 210.072.8ModerateHigh (C2/C3 oxidation)
Benzyl Bromide 171.042.9Baseline (1x)Moderate (Benzylic hydroxylation)
4-(Bromomethyl)pyridine 172.021.5Very HighLow (High polarity limits CNS)

Synthetic Workflows & Self-Validating Protocols

The versatility of this building block is best demonstrated through its divergent alkylation pathways.

SyntheticWorkflow BB 4-(Bromomethyl) benzo[d]isothiazole Cond1 K2CO3, MeCN 80°C, 4h BB->Cond1 Cond2 Cs2CO3, DMF rt, 12h BB->Cond2 Nuc1 Secondary Amines Nuc1->Cond1 Nuc2 Thiols / Phenols Nuc2->Cond2 Prod1 N-Alkylated Scaffold Cond1->Prod1 Prod2 S/O-Alkylated Scaffold Cond2->Prod2

Fig 1. Divergent synthetic workflows for N- and S/O-alkylation using the bromomethyl scaffold.

Standard Operating Procedure: N-Alkylation of Piperazine Pharmacophores

This protocol is engineered as a self-validating system , ensuring that causality and analytical verification are embedded at every step to guarantee high-fidelity library generation.

Rationale for Reagents: Potassium carbonate (


) is selected over stronger bases (e.g., 

) to prevent base-catalyzed ring-opening of the isothiazole. Acetonitrile (MeCN) is utilized because its moderate dielectric constant stabilizes the polar

transition state without tightly solvating the nucleophilic amine.
  • Step 1: Reaction Assembly Charge a dry, argon-flushed reaction vial with the secondary amine (1.0 equiv) and anhydrous

    
     (2.5 equiv) in anhydrous MeCN (0.2 M). Stir at room temperature for 15 minutes to pre-organize the free base. Add 4-(bromomethyl)benzo[d]isothiazole (1.1 equiv) dropwise as a solution in MeCN. Elevate temperature to 80°C.
    
  • Step 2: In-Process Self-Validation (T=2 Hours) Checkpoint: Withdraw a 10

    
     aliquot, dilute in MeOH, and analyze via LC-MS.
    Validation Criteria: Confirm the disappearance of the starting material's distinct isotopic bromine doublet (
    
    
    
    at
    
    
    ~228/230) and the emergence of the product mass
    
    
    . If unreacted bromide remains, extend heating for 2 hours.
  • Step 3: Workup and Isolation Cool the reaction to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

  • Step 4: Final Structural Self-Validation Checkpoint: Conduct

    
     NMR (400 MHz, 
    
    
    
    ). Validation Criteria: The reaction is deemed successful upon the complete disappearance of the benzylic
    
    
    singlet at
    
    
    ~4.8 ppm, and the concomitant appearance of a shielded
    
    
    singlet/multiplet at
    
    
    3.6–4.0 ppm.

Pharmacological Applications & Pathway Modulation

The integration of the 1,2-benzisothiazole core into drug candidates has yielded profound clinical and preclinical successes across multiple therapeutic areas.

CNS Therapeutics (Schizophrenia & Depression)

Benzisothiazole derivatives are foundational to modern atypical antipsychotics. The scaffold plays a pivotal role in the binding of flexible derivatives toward


 and 

receptors, which are critical targets in the treatment of schizophrenia 1[1]. By acting as antagonists at these GPCRs, these ligands modulate downstream adenylyl cyclase activity, thereby regulating cAMP levels and mitigating aberrant neural signaling.

SignalingPathway Ligand Benzisothiazole Ligand Rec1 5-HT7 Receptor Ligand->Rec1 Antagonist Rec2 D2 Receptor Ligand->Rec2 Antagonist Gs Gαs Protein Rec1->Gs Gi Gαi Protein Rec2->Gi AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP_up ↑ cAMP Production AC->cAMP_up cAMP_down ↓ cAMP Production AC->cAMP_down

Fig 2. Downstream GPCR signaling modulation by benzo[d]isothiazole-based receptor antagonists.

Oncology & Anti-Infectives

Beyond the CNS, 4-substituted 1,2-benzisothiazoles have demonstrated remarkable efficacy in oncology. Recent structure-activity relationship (SAR) studies have shown that2[2]. By blocking CAIX, these compounds disrupt pH regulation in hypoxic tumor microenvironments, halting cell proliferation. Additionally, the scaffold has been extensively validated for its broad-spectrum antimicrobial and antifungal properties, largely driven by the lipophilic nature of the isothiazole ring facilitating cellular membrane penetration3[3].

Conclusion

4-(Bromomethyl)benzo[d]isothiazole is not merely a structural connector; it is a pharmacologically active bioisostere that enhances metabolic stability and target affinity. By employing self-validating synthetic protocols, researchers can efficiently leverage this building block to explore novel chemical space across CNS, oncology, and infectious disease indications.

References

  • Source: Med & Analy Chem Int J 2019, 3(2): 000137.
  • Source: European Journal of Medicinal Chemistry, Vol. 37, No. 7, 2002, pp. 553-564.
  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX)

Sources

The Multifaceted Biological Activities of Benzo[d]isothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isothiazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the diverse pharmacological landscape of these compounds, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing current research, this guide offers an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. Detailed protocols for key biological assays and representative synthetic schemes are presented to equip researchers with the practical knowledge required for the design and evaluation of novel benzo[d]isothiazole-based therapeutic agents.

Introduction: The Emergence of a Privileged Scaffold

The benzo[d]isothiazole core, an aromatic bicyclic system composed of a benzene ring fused to an isothiazole ring, represents a versatile template for the development of novel bioactive molecules. The unique electronic properties and structural rigidity of this scaffold, coupled with the potential for diverse substitutions, have enabled the generation of a vast chemical space with a wide array of pharmacological activities.[1][2] This guide will navigate the key therapeutic areas where benzo[d]isothiazole derivatives have shown significant promise, providing a foundation for future drug discovery and development endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzo[d]isothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[3][4] Their multifaceted mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Disrupting Cancer Cell Signaling

A primary mechanism underlying the anticancer effects of many benzo[d]isothiazole derivatives is the inhibition of key signaling cascades, most notably the PI3K/Akt/mTOR and NF-κB pathways, which are frequently dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Certain benzo[d]isothiazole derivatives have been shown to effectively suppress this pathway by inhibiting the phosphorylation of key components like Akt, leading to the induction of apoptosis.[1][5]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzo[d]isothiazole Derivative Benzo[d]isothiazole Derivative Benzo[d]isothiazole Derivative->PI3K Inhibits Benzo[d]isothiazole Derivative->Akt Inhibits Phosphorylation

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[6] Benzisothiazolone derivatives have demonstrated the ability to inhibit the NF-κB pathway by suppressing the nuclear translocation of the p50 and p65 subunits, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.[7][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Benzo[d]isothiazole Derivative Benzo[d]isothiazole Derivative Benzo[d]isothiazole Derivative->IKK Complex Inhibits Benzo[d]isothiazole Derivative->NF-κB (p65/p50) Inhibits Nuclear Translocation

In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to determine the cytotoxic and mechanistic properties of novel benzo[d]isothiazole derivatives.

Anticancer_Assay_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis & Characterization->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Mechanism of Action Studies->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzo[d]isothiazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Flow cytometry is a powerful tool to investigate whether a compound induces apoptosis (programmed cell death) or causes cell cycle arrest. Annexin V/Propidium Iodide (PI) staining is commonly used to differentiate between viable, apoptotic, and necrotic cells.

Table 1: Anticancer Activity of Representative Benzo[d]isothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a A549 (Lung)74.52[9]
HeLa (Cervical)171.67[9]
MCF-7 (Breast)91.1[9]
4k AsPC-1 (Pancreatic)10.08[4][10]
BxPC-3 (Pancreatic)11.92[4][10]
PTJ64i (Paraganglioma)7.47[4][10]
4l AsPC-1 (Pancreatic)14.78[4][10]
BxPC-3 (Pancreatic)13.67[4][10]
PTJ86i (Paraganglioma)19.88[4][10]
PB11 U87 (Glioblastoma)< 0.05[1]
HeLa (Cervical)< 0.05[1]
Compound A HepG2 (Liver)56.98 (24h), 38.54 (48h)[3]
Compound B HepG2 (Liver)59.17 (24h), 29.63 (48h)[3]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzo[d]isothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi, highlighting their potential as a new class of anti-infective drugs.

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the benzo[d]isothiazole derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 2: Antimicrobial Activity of Representative Benzo[d]isothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 S. aureus50[11]
B. subtilis25[11]
E. coli25[11]
Compound 4 S. aureus50[11]
B. subtilis25[11]
E. coli25[11]
Compound 18 P. aeruginosa100[12]
Compound 2j S. typhimurium230[13]
E. coli230[13]
Compound 33 B. subtilis25-50[14]
Compound 38 B. subtilis25-50[14]
Compound 43 B. subtilis25-50[14]
Compound 58 B. subtilis25-50[14]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzo[d]isothiazole derivatives have shown potent anti-inflammatory properties in various preclinical models.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the benzo[d]isothiazole derivative orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Table 3: Anti-inflammatory Activity of a Representative Benzo[d]isothiazole Derivative

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Compound 1f Not Specified365.83[15]
532.50[15]
Compound 13 Not Specified362.00[15]
552.00[15]
Compound 3a 10 & 20Not SpecifiedExcellent[16]

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some benzo[d]isothiazole derivatives have demonstrated neuroprotective effects in vitro, suggesting their potential as therapeutic agents for these debilitating conditions.[17][18]

Mechanism of Action: Combating Neuronal Damage

The neuroprotective effects of benzo[d]isothiazole derivatives are often attributed to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[19] Inhibition of AChE can improve cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Protocol: Acetylcholinesterase Inhibition Assay

  • Reagent Preparation: Prepare Ellman's reagent (DTNB), acetylthiocholine iodide (ATCI), and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Enzyme Reaction: In a 96-well plate, mix the buffer, DTNB, the benzo[d]isothiazole derivative at various concentrations, and the AChE enzyme.

  • Substrate Addition: Initiate the reaction by adding ATCI.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Table 4: Neuroprotective Activity of Representative Benzo[d]isothiazole Derivatives

Compound IDAssayIC50 (µM)Reference
M2 Butyrylcholinesterase Inhibition1.38[19]
M13 Butyrylcholinesterase Inhibition1.21[19]
5b-d Glutamate-induced cytotoxicity reduction in SH-SY5Y cellsEffective at 10 µM[20]
5b-d 6-OHDA-induced cytotoxicity reduction in SH-SY5Y cellsEffective at 10 µM[20]
6b Catalase modulation in U87MG cellsPotential activity[21]
6c Catalase modulation in U87MG cellsPotential activity[21]
6d Catalase modulation in U87MG cellsPotential activity[21]

Antidiabetic Activity: Addressing a Global Health Challenge

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. Several benzo[d]isothiazole derivatives have shown promising antidiabetic activity in preclinical models, suggesting their potential as a novel therapeutic approach for this widespread disease.[22][23]

In Vivo Evaluation of Antidiabetic Activity

The streptozotocin (STZ)-induced diabetic rat model is a widely used animal model to study type 1 diabetes. STZ is a chemical that selectively destroys the insulin-producing beta cells in the pancreas.

Protocol: Streptozotocin-Induced Diabetic Rat Model

  • Induction of Diabetes: Inject a single intraperitoneal dose of STZ (e.g., 40-60 mg/kg) dissolved in citrate buffer (pH 4.5) into overnight-fasted rats.[24][25]

  • Confirmation of Diabetes: Monitor blood glucose levels after 48-72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.[25]

  • Compound Treatment: Administer the benzo[d]isothiazole derivative orally or intraperitoneally daily for a specified period (e.g., 14-28 days).

  • Monitoring: Regularly monitor blood glucose levels, body weight, and other relevant biochemical parameters (e.g., insulin levels, lipid profile).

  • Data Analysis: Compare the changes in blood glucose levels and other parameters in the treated groups with the diabetic control group.

Table 5: Antidiabetic Activity of Representative Benzo[d]isothiazole Derivatives

Compound IDAnimal ModelDoseEffect on Blood GlucoseReference
3d STZ-induced diabetic rats100 mg/kg p.o.Prominent activity[22]
6f STZ-induced diabetic rats350 mg/kg p.o.Potent activity[26]
7d STZ-induced diabetic rats350 mg/kg p.o.Potent activity[26]
34 KKAy miceSubcutaneousLowered blood glucose[27]
8d STZ-HFD-induced diabetic ratsNot SpecifiedSustained antihyperglycemic effects[23]

Synthesis of Bioactive Benzo[d]isothiazole Derivatives

The synthesis of benzo[d]isothiazole derivatives often involves the construction of the heterocyclic ring system followed by functionalization at various positions. The preparation of 2-aminobenzothiazoles is a common starting point for the synthesis of a wide range of bioactive compounds.[28][29]

Representative Synthesis of a 2-Aminobenzothiazole Derivative

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with thiourea in the presence of an oxidizing agent like iodine.[30]

  • Step 1: Synthesis of 2-Aminobenzothiazole: A mixture of a substituted aniline, thiourea, and iodine is heated to produce the corresponding 2-aminobenzothiazole.

  • Step 2: Further Derivatization: The amino group at the 2-position can then be readily modified through reactions such as acylation, alkylation, or condensation with aldehydes to generate a diverse library of derivatives for biological screening.

Characterization: The synthesized compounds are typically characterized using techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point and Elemental Analysis: To assess purity.

Conclusion and Future Perspectives

The benzo[d]isothiazole scaffold has unequivocally demonstrated its significance as a source of diverse and potent bioactive compounds. The extensive research highlighted in this guide underscores the immense potential of its derivatives in addressing a multitude of therapeutic challenges, from cancer and infectious diseases to inflammatory disorders and neurodegeneration.

The future of benzo[d]isothiazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level, facilitated by advanced techniques in structural biology and computational chemistry, will be crucial for optimizing their therapeutic efficacy. Furthermore, the exploration of novel synthetic methodologies will enable the creation of more complex and diverse chemical libraries for high-throughput screening. As our understanding of the intricate biology of diseases continues to evolve, the versatile benzo[d]isothiazole scaffold is poised to remain a cornerstone in the quest for innovative and effective medicines.

References

  • Huang, D. H., Zhao, C., Ju, R., Kumar, A., Tian, G., Huang, L., Zheng, L., Li, X., Liu, L., Wang, S., Ren, X., Ye, Z., Chen, W., Xing, L., Chen, Q., Gao, Z., Mi, J., Tang, Z., Wang, B., Zhang, S., Lee, C., & Li, X. (2016). Streptozotocin-induced rat diabetes model. Bio-protocol, 6(9), e1798. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]

  • Lee, J. H., Kim, M. J., Choi, Y. S., Lee, J., & Park, J. H. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 25(15), 3485. [Link]

  • Lafta, S. J., & Abass, S. J. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117. [Link]

  • Rees, D. A., & Alcolado, J. C. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, 40(1), 5.47.1-5.47.14. [Link]

  • Yilmaz, I., & Er, M. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Oncology Letters, 30(4), 123. [Link]

  • Mousavi, S. H., & Momeni, A. (2010). Induction of diabetes by Streptozotocin in rats. Journal of Paramedical Sciences, 1(1), 1-5. [Link]

  • Singh, A., Sharma, P. K., & Kumar, N. (2018). BIOLOGICAL ASSESSMENTS OF SUBSTITUTED BENZOTHIAZOLE DERIVATIVES IN STREPTOZOCIN INDUCED DIABETES RATS. Plant Archives, 18(1), 723-728. [Link]

  • Gokul, G., Sudhandiran, G., & Viswanathan, V. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anti-cancer agents in medicinal chemistry, 20(12), 1466–1476. [Link]

  • Geronikaki, A., Babaev, E., Dearden, J., Dehaen, W., Filimonov, D., Galaeva, I., Gaudio, A. C., Gupta, R. R., Jaiswal, M., Kadurin, A., Katritzky, A., Kuanar, M., Lagunin, A., Langer, T., Leardi, R., Leonard, J., Leszczynski, J., Mekenyan, O., Muraviev, R., ... & Veselovsky, A. (2020). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 25(23), 5727. [Link]

  • El-Sayed, W. M., & El-Essawy, F. A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

  • Shah, P. J., & Desai, K. R. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(1), 384. [Link]

  • Jain, A. K., Ravichandran, V., & Singh, A. (2015). Synthesis and Antidiabetic Evaluation of Benzothiazole Derivatives. Journal of Chemistry, 2015, 1-6. [Link]

  • Wang, L., Wang, Y., Li, Y., & Li, J. (2015). IC50 values of derivatives against cancer cells and relative... ResearchGate. Retrieved from [Link]

  • Singh, S. K., & Kumar, A. (2020). In vivo anti-inflammatory activity by carrageenan induced hind paw... ResearchGate. Retrieved from [Link]

  • Corelli, F., & Sbardella, G. (2018). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Siena University Institutional Repository. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2018). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 23(10), 2677. [Link]

  • Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Janakiramaiah, N., & S, S. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. ResearchGate. [Link]

  • Janakiramaiah, N., & S, S. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

  • Glamočlija, J., Stojković, D., Soković, M., & Ćirić, A. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. H. (2020). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Journal of the Iranian Chemical Society, 17(10), 2665-2675. [Link]

  • Kalwania, G. S., & Choudhary, S. (2011). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. International Journal of Creative Research Thoughts, 9(6), 1-8. [Link]

  • Wang, S., Li, Y., & Zhang, J. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. OncoTargets and therapy, 11, 4943–4953. [Link]

  • Ammazzalorso, A., Carradori, S., & Amoroso, R. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4882. [Link]

  • Reddy, D. R. S., Reddy, C. S., & Reddy, P. S. N. (2010). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 2(4), 213-219. [Link]

  • Acar, Ç., & Yurttaş, L. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629–1641. [Link]

  • Al-Ishaq, R. K., & Al-Ghamdi, S. S. (2025). Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Biomedicines, 13(7), 1732. [Link]

  • Estrada-Soto, S., & Villalobos-Molina, R. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Molecules, 30(16), 3895. [Link]

  • Van den Berghe, W., & Haegeman, G. (2014). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International journal of molecular sciences, 15(7), 12693–12711. [Link]

  • Singh, S. K., & Kumar, A. (2023). Synthesis, in-silico and in-vivo anti-inflammatory activity of some novel thiophene-thiadiazolyl Schiff bases. Asian Journal of Chemistry, 35(1), 169-174. [Link]

  • Kim, Y. S., & Park, S. J. (2013). Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. Bioorganic & medicinal chemistry letters, 23(13), 3846–3850. [Link]

  • Ammazzalorso, A., Carradori, S., & Amoroso, R. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti-Pescara Institutional Repository. [Link]

  • Moreno-Díaz, H., & Villalobos-Molina, R. (2012). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & medicinal chemistry letters, 22(1), 328–332. [Link]

  • Kim, M. J., & Lee, J. (2022). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Molecules, 27(18), 6019. [Link]

  • Rodriguez-Hernandez, M. C., & Gonzalez-Maya, L. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 27(21), 7311. [Link]

  • Yilmaz, I., & Er, M. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]

  • Rodriguez-Hernandez, M. C., & Gonzalez-Maya, L. (2025). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. ResearchGate. [Link]

  • Modi, F., Varia, R., & Patel, J. (2023). ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. The Haryana Veterinarian, 62(SI-2), 18-21. [Link]

  • Teachey, D. T., & Seif, A. E. (2016). Comprehensive analysis of T cell leukemia signals reveals heterogeneity in the PI3 kinase-Akt pathway and limitations of PI3 kinase inhibitors as monotherapy. PloS one, 11(9), e0163339. [Link]

  • Baldwin, A. S., Jr (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer. The Journal of clinical investigation, 107(3), 241–246. [Link]

Sources

Methodological & Application

Introduction: The Significance of the Benzo[d]isothiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-(Bromomethyl)benzo[d]isothiazole

The benzo[d]isothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This structural motif is integral to a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including applications in cancer immunotherapy as inhibitors of the PD-1/PD-L1 interaction.[2] The functionalization of this core structure is a key strategy for the development of novel therapeutic agents. 4-(Bromomethyl)benzo[d]isothiazole is a critical synthetic intermediate, providing a reactive "handle" for introducing diverse functionalities at the 4-position through nucleophilic substitution reactions. This guide provides a detailed, field-proven protocol for the synthesis of this valuable building block, emphasizing the underlying chemical principles, safety considerations, and rigorous characterization required for its use in research and drug discovery.

Reaction Scheme and Mechanism: Selective Benzylic Bromination

The synthesis of 4-(Bromomethyl)benzo[d]isothiazole is most effectively achieved via a selective free-radical bromination of the benzylic methyl group of 4-methylbenzo[d]isothiazole. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which allows for bromination at the allylic or benzylic position without significant competing electrophilic aromatic substitution.[3][4] This process, known as the Wohl-Ziegler reaction, proceeds through a free-radical chain mechanism.[4]

Overall Reaction Scheme:

4-Methylbenzo[d]isothiazole reacts with N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) to yield 4-(Bromomethyl)benzo[d]isothiazole and succinimide.

Mechanism Causality:

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. The resulting radicals abstract a bromine atom from NBS to generate a bromine radical (Br•). This bromine radical then abstracts a hydrogen atom from the methyl group of 4-methylbenzo[d]isothiazole. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring system. This stabilized radical then reacts with another molecule of NBS to yield the desired product, 4-(Bromomethyl)benzo[d]isothiazole, and a succinimidyl radical, which continues the chain reaction. Using NBS is critical as it maintains a low, steady-state concentration of bromine radicals and molecular bromine, which suppresses competitive electrophilic addition to the aromatic ring.[5]

Detailed Synthesis Protocol

This protocol details the synthesis of 4-(Bromomethyl)benzo[d]isothiazole from 4-methylbenzo[d]isothiazole on a laboratory scale.

Table 1: Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methylbenzo[d]isothiazole≥97%Commercially AvailableStarting material.
N-Bromosuccinimide (NBS)Reagent GradeCommercially AvailableShould be recrystallized from water if it appears yellow to ensure high reactivity and minimize side reactions.[4]
Azobisisobutyronitrile (AIBN)Reagent GradeCommercially AvailableRadical initiator. Handle with care.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableReaction solvent. A less toxic alternative to CCl₄.[6]
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor aqueous wash.
Brine (Saturated NaCl solution)ACS GradePrepared in-houseFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent.
Round-bottom flask, 100 mL--Must be oven-dried.
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-For reaction monitoring.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzo[d]isothiazole (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (approx. 20 mL per gram of starting material). Stir the mixture to dissolve the starting material. Add N-Bromosuccinimide (1.1 eq) and Azobisisobutyronitrile (AIBN) (0.1 eq) to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate as a white solid. Filter the mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold acetonitrile.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute the solution with dichloromethane (DCM). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain pure 4-(Bromomethyl)benzo[d]isothiazole.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Combine 4-Methylbenzo[d]isothiazole, NBS, and AIBN in Acetonitrile reaction Heat to Reflux (82°C) Monitor by TLC prep->reaction workup1 Cool and Filter to Remove Succinimide reaction->workup1 workup2 Extract with DCM Wash with NaHCO₃ and Brine workup1->workup2 workup3 Dry (MgSO₄) and Concentrate (Rotary Evaporator) workup2->workup3 purify Recrystallization or Column Chromatography workup3->purify characterize Characterize by NMR, MS purify->characterize product Final Product: 4-(Bromomethyl)benzo[d]isothiazole characterize->product

Caption: High-level workflow for the synthesis of 4-(Bromomethyl)benzo[d]isothiazole.

Characterization and Quality Control

Confirming the identity and purity of the final product is essential. The following analytical techniques are recommended.

Table 2: Expected Analytical Data

TechniqueExpected Result
¹H NMR Disappearance of the singlet corresponding to the methyl protons (CH₃) around δ 2.5 ppm. Appearance of a new singlet corresponding to the bromomethyl protons (CH₂Br) around δ 4.5-4.9 ppm. Aromatic protons will remain in the δ 7.0-8.5 ppm region.
¹³C NMR Appearance of a new signal for the bromomethyl carbon (CH₂Br) around δ 30-35 ppm.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₆BrNS (228.11 g/mol ).[7] A characteristic isotopic pattern for a bromine-containing compound will be observed (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Melting Point A sharp melting point indicates high purity.

Quality Control Logic

The following diagram outlines the decision-making process for product validation.

G start Crude Product Isolated check_nmr Acquire ¹H NMR Spectrum start->check_nmr check_ms Acquire Mass Spectrum check_nmr->check_ms CH₂Br peak present? YES repurify Repurify Product (e.g., Column Chromatography) check_nmr->repurify CH₂Br peak present? NO / Impure pass Product Validated Proceed with Application check_ms->pass Correct M⁺ and Br isotope pattern? YES fail Synthesis Failed Re-evaluate Reaction check_ms->fail Correct M⁺ and Br isotope pattern? NO repurify->start

Caption: Quality control decision tree for product validation.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[8] It is also a strong oxidizer and may intensify fire.[9] Avoid creating dust and ensure adequate ventilation.[8][9] Do not store near combustible materials.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose explosively upon heating. Store in a cool place away from heat sources.

  • Solvents: Acetonitrile and dichloromethane are volatile and harmful if inhaled or absorbed through the skin. Handle these solvents exclusively in a fume hood.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water.[10] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air.[8]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(Bromomethyl)benzo[d]isothiazole. By following the detailed steps for reaction execution, work-up, and purification, and by adhering to the stringent safety and quality control measures outlined, researchers can confidently produce this key intermediate for further elaboration in drug discovery and chemical biology programs. The causal explanations for experimental choices are intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific applications.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (URL: [Link])

  • N-BROMOSUCCINIMIDE - Sdfine. (URL: [Link])

  • Synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide - Benchchem. (URL: Not available)
  • Carreño, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. J. Org. Chem. 1995, 60, 21, 6874–6879. (URL: [Link])

  • Procter, D. S., et al. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega 2018, 3, 10, 13351–13358. (URL: [Link])

  • A Technical Review of 4-Bromo-6-methylbenzo[d]thiazole: Synthesis, Characterization, and Potential Applic
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. (URL: [Link])

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles - Indian Academy of Sciences. (URL: [Link])

  • N-Bromosuccinimide - Wikipedia. (URL: [Link])

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) - Professor Dave Explains. (URL: [Link])

  • In-Depth Technical Guide to Structural Analogs of 4-Methylbenzo[d]thiazol-2(3H)-one - Benchchem. (URL: Not available)
  • Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. (URL: Not available)
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (URL: [Link])

  • Ivanova, Y., et al. Synthesis of benzo[d]isothiazoles: an update. Arkivoc 2024, (5), 202312146. (URL: [Link])

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (URL: Not available)
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8]Thiazin-4-One Derivatives - MDPI. (URL: [Link])

  • Isothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • 4-Bromobenzo[d]thiazole - PubChem. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - Semantic Scholar. (URL: [Link])

  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - MDPI. (URL: [Link])

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed. (URL: [Link])

Sources

Introduction: The Strategic Importance of the Benzisothiazole Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the N-Alkylation of Amines with 4-(Bromomethyl)benzo[d]isothiazole

The benzisothiazole scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its presence in a range of clinically significant drugs, including the antipsychotic lurasidone. The functionalization of this core structure is of paramount importance for modulating pharmacological activity, and the introduction of amine functionalities via N-alkylation represents a robust and versatile strategy for generating libraries of novel drug candidates. This document provides a comprehensive guide for researchers on the N-alkylation of primary and secondary amines using 4-(bromomethyl)benzo[d]isothiazole, a key intermediate in the synthesis of various biologically active molecules.

Reaction Mechanism and Key Considerations

The N-alkylation of an amine with 4-(bromomethyl)benzo[d]isothiazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzo[d]isothiazole. The bromide ion serves as the leaving group.

Diagram of the SN2 Reaction Mechanism:

SN2_Mechanism Amine R¹R²NH TS [R¹R²NH···CH₂(Ar)···Br]⁻ Amine->TS Nucleophilic Attack AlkylHalide Ar-CH₂-Br (4-(Bromomethyl)benzo[d]isothiazole) AlkylHalide->TS Product Ar-CH₂-NR¹R² TS->Product Bond Formation LeavingGroup HBr TS->LeavingGroup Leaving Group Departure Salt Base-H⁺Br⁻ LeavingGroup->Salt Acid-Base Reaction Base Base Base->Salt Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 4-(bromomethyl)benzo[d]isothiazole in solvent B Add amine and base A->B C Stir at room temperature (or heat if necessary) B->C D Monitor by TLC C->D E Quench with water D->E Reaction Complete F Extract with ethyl acetate E->F G Wash with water and brine F->G H Dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Application Notes & Protocols: The Strategic Use of 4-(Bromomethyl)benzo[d]isothiazole in Covalent Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has revolutionized modern medicinal chemistry by offering an efficient path to novel lead compounds. The strategic incorporation of covalent fragments, which form a stable bond with their protein target, can confer significant advantages in potency, selectivity, and duration of action. This guide provides a detailed technical overview and actionable protocols for utilizing 4-(Bromomethyl)benzo[d]isothiazole , a precisely tuned electrophilic fragment, in covalent FBDD campaigns. We explore the unique properties of the benzisothiazole scaffold, the reactivity of the benzylic bromide "warhead," and a comprehensive workflow from computational screening to biophysical validation and hit characterization.

Introduction: The Rationale for a Privileged Scaffold with a Reactive Handle

The benzisothiazole core is a "privileged" heterocyclic motif found in a range of biologically active compounds, noted for its favorable physicochemical properties and ability to engage in diverse non-covalent interactions.[1][2] Its fusion of a benzene and isothiazole ring creates a rigid, planar system that is an excellent starting point for fragment-based exploration of protein binding sites.

The addition of a 4-(bromomethyl) group transforms this scaffold into a targeted covalent fragment. The benzylic bromide acts as a mild electrophile, capable of forming a covalent bond with nucleophilic amino acid residues within a protein's binding pocket, such as cysteine or lysine.[3][4] This "electrophile-first" approach in FBDD allows for the discovery of high-affinity binders even for challenging targets with shallow or difficult-to-drug pockets.[5][6] The covalent linkage provides a durable target engagement that can be unequivocally confirmed by mass spectrometry, overcoming the challenge of detecting the weak affinities typical of initial fragment hits.[7][8]

This document serves as a practical guide for researchers, outlining the synthesis, handling, and application of 4-(Bromomethyl)benzo[d]isothiazole in a state-of-the-art covalent FBDD workflow.

Physicochemical Properties & Synthesis of 4-(Bromomethyl)benzo[d]isothiazole

Key Properties

The utility of this fragment is rooted in its balance of reactivity and drug-like properties.

PropertyValue (Predicted)Significance in FBDD
Molecular Weight ~228.1 g/mol Adheres to the "Rule of Three" for fragments (<300 Da).[9]
cLogP ~2.5Provides a balance of solubility and permeability.
H-Bond Donors 0Low complexity, reducing non-specific binding.
H-Bond Acceptors 1 (N atom)Offers a defined interaction point for fragment growing/linking.
Reactivity Class Mild ElectrophileSelective for suitably positioned nucleophiles, minimizing off-target reactivity.[4]
Proposed Synthesis

A reliable synthesis of 4-(Bromomethyl)benzo[d]isothiazole can be achieved from commercially available 4-methylbenzo[d]isothiazole via a free-radical bromination reaction. This method is well-precedented for benzylic C-H functionalization.[2]

cluster_0 Synthesis Workflow Start 4-Methylbenzo[d]isothiazole Product 4-(Bromomethyl)benzo[d]isothiazole Start->Product Benzylic Bromination Reagents N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide (Initiator) CCl4 (Solvent) Reagents->Product Conditions Reflux (Heat) or UV Light Conditions->Product

Caption: Proposed synthesis of 4-(Bromomethyl)benzo[d]isothiazole.

Protocol: Synthesis via Benzylic Bromination

  • To a solution of 4-methylbenzo[d]isothiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(Bromomethyl)benzo[d]isothiazole.

Handling and Safety

Benzylic bromides are reactive electrophiles and should be handled with care.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong bases.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

Application Protocol: A Covalent FBDD Cascade

A successful covalent FBDD campaign requires a multi-stage, self-validating workflow to identify and characterize true hits while eliminating false positives.[12][13]

cluster_workflow Covalent FBDD Workflow P1 Protocol 1: Reactivity Assessment P3 Protocol 3: Primary Biophysical Screen P1->P3 P2 Protocol 2: Computational Screening P2->P3 P4 Protocol 4: Hit Validation & Site ID P3->P4 Initial Hits P5 Protocol 5: Orthogonal Confirmation P4->P5 Confirmed Covalent Adducts P6 Lead Optimization P5->P6 Validated Hits

Caption: A robust workflow for covalent fragment screening.

Protocol 1: Warhead Reactivity Assessment with Glutathione (GSH)

Causality: Before screening against a protein target, it is crucial to quantify the intrinsic reactivity of the electrophilic warhead. A fragment that is too reactive will non-specifically modify many proteins, leading to toxicity. A fragment that is not reactive enough will fail to form a covalent bond under assay conditions. The glutathione (GSH) assay serves as a standard proxy for reactivity with biological thiols.[12][14][15] We aim for fragments with moderate reactivity (a measurable but not instantaneous rate of reaction with GSH).

Methodology:

  • Prepare Solutions:

    • Glutathione (GSH) stock solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4).

    • 4-(Bromomethyl)benzo[d]isothiazole stock solution (e.g., 100 mM in DMSO).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing a final concentration of 1 mM GSH and 100 µM of the fragment in Assay Buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all wells.

    • Include a "GSH only" control (no fragment) and a "fragment only" control.

  • Time-Course Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Sampling & Quenching: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction and quench it by adding a strong acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by immediate dilution into a cold organic solvent (e.g., acetonitrile).

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the consumption of the fragment over time.

  • Data Analysis:

    • Plot the remaining percentage of the fragment against time.

    • Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural log of the concentration versus time.

    • Determine the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

Example Data Table:

CompoundWarhead TypeGSH Half-Life (t₁/₂) at 1 mM GSHReactivity Class
Fragment AAcrylamide~45 minModerate
4-(Bromomethyl)benzo[d]isothiazole Benzylic Bromide ~75 min Moderate
Fragment BChloroacetamide< 5 minHigh
Fragment CFluoromethylketone> 8 hoursLow/Reversible

Protocol 2: Computational Screening via Covalent Docking

Causality: Covalent docking is a powerful in silico method to prioritize fragments for biophysical screening.[16] It predicts whether a fragment can bind non-covalently in a favorable orientation within a binding pocket before forming the covalent bond with a nearby nucleophilic residue. This helps to enrich the screening library with fragments that are more likely to be specific binders, saving time and resources.

Methodology (Using AutoDock as an example):

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDockTools (ADT), remove water molecules, co-factors, and existing ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared protein as a .pdbqt file.[17][18]

  • Ligand Preparation:

    • Generate a 3D structure of 4-(Bromomethyl)benzo[d]isothiazole.

    • Using ADT, define the rotatable bonds and save the fragment as a .pdbqt file.

  • Grid Box Definition:

    • Define a grid box that encompasses the binding site of interest, ensuring it includes the target nucleophilic residue (e.g., Cysteine). The grid box size should be large enough to allow the fragment to sample various orientations.

  • Covalent Docking Setup (Flexible Side Chain Method):

    • In the docking parameter file, specify the protein and fragment files.

    • Define the covalent bond by identifying the reactive atom on the fragment (the benzylic carbon) and the nucleophilic atom on the protein (e.g., the sulfur of Cys).

    • Specify the side chain of the target residue as flexible to allow it to adopt the correct geometry for bond formation.[16]

  • Run AutoGrid and AutoDock:

    • Run autogrid4 to pre-calculate the interaction energy maps for different atom types.

    • Run autodock4 to perform the docking simulation. The algorithm will sample different conformations of the fragment within the binding site and score them based on the predicted binding energy of the final covalent complex.

  • Analysis of Results:

    • Analyze the output .dlg file to examine the docked poses and their corresponding binding energies.

    • Prioritize fragments that form low-energy poses with favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) in addition to the covalent bond.

Protocol 3: Primary Biophysical Screen (Intact Protein Mass Spectrometry & DSF)

Causality: A primary screen should be rapid, high-throughput, and directly measure the event of interest—in this case, covalent bond formation. Intact protein mass spectrometry (MS) is the gold standard as it provides an unambiguous readout of covalent modification by detecting the mass increase of the target protein.[5][7] Differential Scanning Fluorimetry (DSF) is a valuable orthogonal method that measures changes in protein thermal stability upon ligand binding, which can also indicate covalent modification.[1][19][20]

Intact Protein Mass Spectrometry

Methodology:

  • Reaction Setup:

    • In a 96-well plate, incubate the target protein (e.g., 5-10 µM) with a slight molar excess of the fragment (e.g., 20-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

    • Include a DMSO-only control (protein + buffer + DMSO).

    • Incubate for a defined period (e.g., 1-4 hours) at a constant temperature (e.g., 25°C).

  • Sample Desalting:

    • Quench the reaction by adding 0.1% formic acid.

    • Rapidly desalt the protein-fragment mixture using a C4 ZipTip or an online desalting column coupled to the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra of the intact protein using an ESI-TOF or Orbitrap mass spectrometer.

    • Deconvolute the raw multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Compare the mass of the protein from the fragment-incubated sample to the DMSO control. A mass shift corresponding to the molecular weight of the fragment confirms covalent binding.

    • Calculate the percent occupancy: Occupancy (%) = (Intensity of Adduct Peak) / (Intensity of Adduct Peak + Intensity of Apo Peak) * 100.

Example Data Table:

Fragment IDExpected Mass Shift (Da)Observed Mass Shift (Da)% OccupancyHit?
Control (DMSO)0-0%No
BIT-Br-01 228.1 228.0 85% Yes
Fragment X195.2No Shift0%No
Fragment Y210.3210.245%Yes
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Methodology:

  • Reaction Setup (in a 96-well qPCR plate):

    • To each well, add the target protein (e.g., 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange).

    • Add the fragment to a final concentration of 50-100 µM. Include a DMSO-only control.

    • Incubate at room temperature for 30 minutes to allow for covalent bond formation.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Heat the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/min).

    • Monitor the fluorescence increase as the protein unfolds.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition. Calculate the thermal shift (ΔTm) as: ΔTm = Tm(fragment) - Tm(DMSO). A significant ΔTm (typically > 2°C, positive or negative) indicates a binding event.[20]

Example Data Table:

Fragment IDTm (DMSO Control)Tm (with Fragment)ΔTm (°C)Hit?
BIT-Br-01 48.5 °C53.2 °C+4.7 Yes
Fragment X48.5 °C48.6 °C+0.1No
Fragment Y48.5 °C45.1 °C-3.4Yes

Protocol 4: Hit Validation & Binding Site Identification (Peptide Mapping)

Causality: After identifying initial hits, it is essential to confirm that the covalent modification occurred at a specific, single site on the protein. Non-specific modification of multiple residues is a hallmark of a promiscuous compound. Peptide mapping by LC-MS/MS provides definitive evidence of the modification site.[10][21]

Methodology:

  • Covalent Labeling and Denaturation:

    • Incubate the target protein with a saturating concentration of the hit fragment (e.g., 5-10 fold molar excess) to drive the reaction to completion.

    • Denature the adducted protein using urea or guanidine hydrochloride.

  • Reduction and Alkylation:

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide (this step is crucial to differentiate the covalently modified cysteine from other cysteines).

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Digest the protein into smaller peptides using a protease like trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase HPLC.

    • Analyze the peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode. The instrument will perform MS1 scans to detect peptide masses and MS/MS scans to fragment peptides for sequence identification.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against the theoretical peptide fragments of the target protein.

    • Specify the mass of the fragment adduct as a variable modification on potential nucleophilic residues (Cys, Lys, His).

    • The software will identify the peptide containing the modification and pinpoint the exact modified amino acid based on the fragmentation pattern.

Protocol 5: Orthogonal Confirmation & Characterization by NMR

1D Ligand-Observed NMR for Reaction Monitoring

Methodology:

  • Sample Preparation: Prepare two NMR tubes.

    • Tube 1 (Reference): 4-(Bromomethyl)benzo[d]isothiazole (e.g., 200 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Tube 2 (Reaction): The same concentration of the fragment plus the target protein (e.g., 10-20 µM).

  • Acquisition: Acquire standard 1D ¹H NMR spectra for both samples at time zero and then at several time points (e.g., 1, 4, 24 hours).

  • Analysis: In the presence of the protein, the signals corresponding to the free fragment will decrease in intensity over time as it is consumed in the covalent reaction. This provides a direct measure of the reaction progress.[24][25]

2D ¹H-¹⁵N HSQC for Binding Site Mapping

Methodology:

  • Protein Production: This technique requires a uniformly ¹⁵N-labeled protein sample.[23]

  • Sample Preparation:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Prepare a second sample by adding the covalent fragment and allowing the reaction to go to completion.

  • Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the adducted protein.

  • Analysis:

    • Overlay the two spectra. Amide peaks corresponding to residues at or near the binding site will show significant chemical shift perturbations (CSPs) or disappear due to changes in their chemical environment upon covalent modification.

    • If backbone resonance assignments for the protein are available, these changes can be mapped directly onto the protein structure, providing complementary information to the peptide mapping experiment.

References

  • Schwartz, P. A., et al. (2017). A new kinetic GSH chemoassay is introduced that employs a photometric method to quantify GSH loss. Chemical Research in Toxicology. [Link]

  • Scarpino, A., et al. (2018). Discovery of covalent enzyme inhibitors using virtual docking of covalent fragments. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Roberts, D. W., & Nioi, P. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles. PubMed. [Link]

  • Gao, Y., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

  • CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX. [Link]

  • Domainex. (n.d.). Identification of novel hit chemotypes by Covalent Fragment Screening and Binding Site Identification using proteolytic digestion. Domainex. [Link]

  • Emery Pharma. (n.d.). Peptide Mapping: Uncovering the Protein's Secrets. Emery Pharma. [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. University of Catania. [Link]

  • Shuai Group. (2014). Systematic Analysis of Reactivities and Fragmentation of Glutathione and Its Isomer GluCysGly. shuaigroup.org. [Link]

  • Forli, S., & Olson, A. J. (2012). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science. [Link]

  • Royal Society of Chemistry. (n.d.). Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein–protein interactions. Organic & Biomolecular Chemistry. [Link]

  • Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry. [Link]

  • Nature. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Scientific Reports. [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

  • ResearchGate. (n.d.). NMR monitoring of fragment extension. ResearchGate. [Link]

  • PubMed. (2014). Systematic analysis of reactivities and fragmentation of glutathione and its isomer GluCysGly. PubMed. [Link]

  • Antunes, F., & Candeias, E. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants & Redox Signaling. [Link]

  • Oxford Academic. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances. [Link]

  • Bioinformatics Review. (2020). How to perform covalent docking using AutodockFR (ADFR)? Bioinformatics Review. [Link]

  • ResearchGate. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. ResearchGate. [Link]

  • PubMed Central. (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. bioRxiv. [Link]

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • STAR Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

  • DSpace@MIT. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][12]Thiazin-4-One Derivatives. Molecules. [Link]

  • Vietnam National University. (n.d.). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. VNU Journal of Science. [Link]

  • Practical Fragments. (2025). April 2025. Practical Fragments. [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]

  • ACS Publications. (2019). SAR by 1D NMR. Journal of Medicinal Chemistry. [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

  • MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences. [Link]

  • Max Planck Society. (n.d.). Mechanisms of Cysteine-Lysine Covalent Linkage—The Role of Reactive Oxygen Species and Competition with Disulfide Bonds. Angewandte Chemie. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease. RSC Advances. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • PubMed Central. (2016). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. ACS Chemical Biology. [Link]

Sources

Application Note: Strategic Synthesis of Novel Sulfonamides from Benzisothiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 1,2-benzisothiazoles (BIT) and 1,2-benzisothiazole-1,1-dioxides (saccharin derivatives) as privileged scaffolds for generating complex, functionalized sulfonamides. Unlike standard chlorosulfonylation of arenes—which is often limited by regioselectivity (typically para-directing)—the use of benzisothiazole intermediates allows for the precise construction of ortho-substituted benzenesulfonamides .

This document provides two validated protocols:

  • Oxidative Ring Opening: Converting 1,2-benzisothiazoles into acyclic o-cyanobenzenesulfonamides.

  • Nucleophilic Substitution: Derivatization of pseudo-saccharyl chloride to form cyclic sulfonimidamides and sultams.

Strategic Rationale

The "Masked" Sulfonyl Chloride

The 1,2-benzisothiazole ring system functions as a "latent" thiol or sulfonyl chloride. The S–N bond within the isothiazole ring is susceptible to oxidative cleavage. By exploiting this reactivity, researchers can unmask a sulfonyl chloride moiety in the presence of sensitive functional groups that might otherwise degrade under harsh electrophilic sulfonation conditions.

Key Advantages:

  • Regiocontrol: Guarantees ortho substitution patterns (e.g., o-cyano, o-carbonyl) relative to the sulfonamide.

  • Library Diversity: The intermediate sulfonyl chloride can be trapped with a wide array of primary and secondary amines.

  • Atom Economy: The "leaving group" of the ring opening often becomes a functional handle (e.g., a nitrile or amide) in the final molecule.

Mechanistic Pathway[1]

The transformation relies on the oxidative activation of the sulfur atom. When treated with an electrophilic halogen source (e.g.,


, NCS, or 

) in the presence of water, the isothiazole ring opens to form an o-substituted benzenesulfonyl chloride.
Pathway Diagram

BIT_Oxidation BIT 1,2-Benzisothiazole (Substrate) Chloronium S-Chloro Intermediate BIT->Chloronium Cl2 or NCS (Oxidation) RingOpen Ring Opening (Hydrolysis) Chloronium->RingOpen H2O attack SulfonylCl o-Cyano/Acyl Sulfonyl Chloride RingOpen->SulfonylCl - HCl Product Final Sulfonamide Scaffold SulfonylCl->Product Amidation AmineTrap Amine Nucleophile (HNRR') AmineTrap->Product

Figure 1: Mechanistic flow of the oxidative ring opening of 1,2-benzisothiazole to functionalized sulfonamides.

Experimental Protocols

Protocol A: Oxidative Ring Opening to Acyclic Sulfonamides

Target: Preparation of N-substituted-2-cyanobenzenesulfonamides. Scope: Ideal for creating libraries of sulfonamides with an ortho-nitrile handle.

Reagents & Equipment[1][2][3]
  • Substrate: 1,2-Benzisothiazole (or 3-substituted derivatives).

  • Oxidant: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS)/HCl.
    
  • Solvent: Acetonitrile (

    
    ) and Water (4:1 ratio).
    
  • Quenching Amine: Primary or secondary amine (1.2 equiv).

  • Base: Triethylamine (

    
    ) or Pyridine.
    
Step-by-Step Methodology
  • Oxidative Chlorination (In-Situ Generation):

    • Dissolve 1,2-benzisothiazole (1.0 mmol) in

      
       (5 mL).
      
    • Cool the solution to 0–5 °C using an ice bath.

    • Add

      
      -chlorosuccinimide (NCS) (3.0 equiv) followed by dropwise addition of 2M HCl (1 mL). Note: Alternatively, bubble 
      
      
      
      gas for 15 mins if available.
    • Observation: The solution typically turns yellow/orange, indicating the formation of the sulfonyl chloride species.

    • Stir at 0 °C for 1 hour. Monitor by TLC (disappearance of BIT).

  • Nucleophilic Trapping (Amidation):

    • Prepare a separate solution of the desired amine (1.2 mmol) and

      
       (2.5 mmol) in 
      
      
      
      (2 mL).
    • Add the amine solution dropwise to the cold sulfonyl chloride mixture.

    • Critical Control Point: Maintain temperature <10 °C during addition to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Workup & Isolation:

    • Allow reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Typical Yields
Substrate (R-BIT)Amine (Nucleophile)Product TypeYield (%)
UnsubstitutedMorpholineo-Cyanobenzenesulfonamide82%
UnsubstitutedAnilineo-Cyanobenzenesulfonamide76%
3-MethylBenzylamineo-Acetylbenzenesulfonamide65%
Protocol B: Synthesis of Cyclic Sulfonamides (Sultams) via Pseudo-Saccharyl Chloride

Target: 3-Amino-1,2-benzisothiazole-1,1-dioxides. Scope: Accessing rigid, cyclic sulfonamide pharmacophores (Saccharin analogs).

Reagents
  • Starting Material: Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

  • Chlorinating Agent:

    
     or 
    
    
    
    .
  • Nucleophile: Functionalized amines.

Step-by-Step Methodology
  • Activation (Synthesis of Pseudo-Saccharyl Chloride):

    • Mix Saccharin (10 mmol) with

      
       (11 mmol) in toluene (20 mL).
      
    • Reflux for 1–2 hours until HCl evolution ceases.

    • Remove solvent and volatile

      
       under vacuum to obtain 3-chloro-1,2-benzisothiazole-1,1-dioxide  (solid). Handle under inert atmosphere; moisture sensitive.
      
  • Substitution:

    • Dissolve the crude chloride in anhydrous THF or Dioxane.

    • Add the amine (2.0 equiv) slowly at RT. Note: Excess amine acts as the HCl scavenger.

    • Stir for 4–6 hours.

  • Purification:

    • Pour into ice water. The product often precipitates as a white solid.

    • Filter and recrystallize from Ethanol/Water.

Workflow Visualization

Workflow cluster_activation Phase 1: Oxidative Activation cluster_trapping Phase 2: Amine Trapping start Start: Benzisothiazole Scaffold step1 Add Oxidant (NCS/Cl2) Solvent: MeCN/H2O start->step1 check1 TLC Check: BIT Consumed? step1->check1 check1->step1 No (Add more oxidant) step2 Cool to 0°C Add Amine + Base check1->step2 Yes step3 Warm to RT Stir 2-4 hrs step2->step3 end Isolate Sulfonamide (Flash Chromatography) step3->end

Figure 2: Operational workflow for the oxidative conversion of BIT to sulfonamides.

Expert Tips & Troubleshooting

  • Temperature Control: In Protocol A, keeping the oxidative step at 0–5 °C is vital. Higher temperatures favor the hydrolysis of the intermediate sulfonyl chloride to the sulfonic acid (which will not react with the amine).

  • Solvent Choice: Acetonitrile is preferred over DMF. DMF can react with sulfonyl chlorides (Vilsmeier-Haack type side reactions).

  • Safety: 3-chloro-1,2-benzisothiazole-1,1-dioxide (Protocol B) is a potent electrophile and a skin sensitizer. Handle in a fume hood.

  • Stability: The o-cyanobenzenesulfonyl chloride intermediate is moderately stable but should be used immediately after generation (one-pot procedure recommended).

References

  • Moreira, R. E., et al. (2018).[4] Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry.[4]

  • Shimizu, M., et al. (2003). Synthesis of 1,2-Benzisothiazolin-3-one by Transamination of Sulfenamides. Heterocycles, 60(8).

  • Barbero, M., et al. (2012).[5] The efficient o-benzenedisulfonimide catalysed synthesis of benzothiazoles, benzoxazoles and benzimidazoles.[5] Arkivoc.

  • De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Convenient Synthesis of Sulfonyl Chlorides from Thiols. The Journal of Organic Chemistry. (Contextual support for oxidative chlorination).

Sources

Scalable Synthesis of 4-(Bromomethyl)benzo[d]isothiazole: A Robust Protocol for Pharmaceutical Intermediate Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Manufacturing Professionals

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of 4-(Bromomethyl)benzo[d]isothiazole, a key intermediate in the development of various pharmaceutical agents. The described methodology is founded on a free-radical bromination pathway, selected for its high efficiency, scalability, and process control. This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for process parameters, in-process controls (IPCs), safety considerations, and troubleshooting. The aim is to equip researchers and drug development professionals with a robust framework for the reliable and safe manufacturing of this critical building block.

Introduction and Strategic Importance

4-(Bromomethyl)benzo[d]isothiazole is a vital heterocyclic building block in medicinal chemistry and pharmaceutical manufacturing. The benzo[d]isothiazole scaffold is a "privileged structure" found in a range of biologically active compounds.[1][2] The reactive bromomethyl group at the 4-position serves as a crucial electrophilic handle, enabling covalent linkage to various nucleophilic substrates. This facilitates the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs) for neuroleptics and other therapeutic areas.

The scalability of the synthesis of this intermediate is of paramount importance. A successful manufacturing process must be cost-effective, high-yielding, and produce a final product of consistent, high purity while adhering to strict safety and environmental standards. The protocol detailed herein utilizes a classic yet highly effective Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) for the selective benzylic bromination of 4-methylbenzo[d]isothiazole.[3] This approach is favored in industrial settings because it avoids the direct use of hazardous liquid bromine and provides a controlled, low concentration of the active brominating species, minimizing side reactions.[4]

Chemical Pathway: Free-Radical Bromination

The synthesis is a single-step transformation of the readily available starting material, 4-methylbenzo[d]isothiazole, into the desired product. The reaction proceeds via a free-radical chain mechanism.[5]

Mechanism Overview:

  • Initiation: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), undergoes thermal decomposition to generate primary radicals. These radicals react with trace amounts of HBr or NBS itself to produce a bromine radical (Br•).[5]

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzo[d]isothiazole. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[5][6] This radical then reacts with a molecule of Br₂ (present in low concentration, generated from NBS and HBr) to form the final product and a new bromine radical, which continues the chain.[4]

  • Termination: The reaction concludes when radical species combine.

Synthesis_Workflow cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Products A 4-Methylbenzo[d]isothiazole R1 Reactor Charging & Inerting A->R1 B N-Bromosuccinimide (NBS) B->R1 C AIBN (Initiator) C->R1 D Solvent (e.g., DCE) D->R1 R2 Radical Bromination (Reflux, 4-6h) R1->R2 Heating R3 Work-up & Purification (Wash, Crystallization) R2->R3 Cooling & Quenching P 4-(Bromomethyl)benzo[d]isothiazole (>98% Purity) R3->P W Waste Streams (Succinimide, Solvents) R3->W

Caption: Manufacturing workflow from raw materials to final product.

Detailed Manufacturing Protocol

This protocol is optimized for a 10 kg scale and can be adapted for pilot or full-scale production with appropriate engineering considerations.

Material / EquipmentSpecification / GradeKey Considerations
4-Methylbenzo[d]isothiazole>98.5% PurityStarting material quality is critical for final product purity.
N-Bromosuccinimide (NBS)>99% Purity, CrystallineMust be protected from light and moisture. Recrystallization may be needed if impure.[3]
AIBN>98% PurityStandard radical initiator. Store refrigerated.
1,2-Dichloroethane (DCE)Anhydrous, >99.5%Less toxic alternative to CCl₄. Ensure low water content.
Sodium MetabisulfiteACS GradeUsed for quenching any unreacted bromine species.
Sodium BicarbonateACS GradeFor neutralizing acidic byproducts (HBr).
HeptaneACS GradeRecrystallization solvent for high purity.
Glass-Lined Reactor200 L, with reflux condenser, N₂ inlet, and temperature controlStandard for chemical manufacturing to prevent corrosion.
Filtration & DryingNutsche Filter, Vacuum OvenFor isolating and drying the final product.

Step 1: Reactor Preparation and Charging

  • Ensure the 200 L reactor is clean, dry, and has passed all safety checks.

  • Inert the reactor by purging with dry nitrogen for at least 45 minutes. Maintain a positive nitrogen pressure throughout the reaction. This is critical to prevent radical quenching by oxygen.

  • Charge the reactor with 4-methylbenzo[d]isothiazole (10.0 kg, 67.0 mol).

  • Add 1,2-dichloroethane (100 L).

  • Begin agitation (e.g., 100 RPM) to ensure complete dissolution.

Step 2: Reagent Addition and Reaction

  • Charge N-Bromosuccinimide (NBS) (12.5 kg, 70.2 mol, 1.05 eq.) to the reactor. A slight excess ensures complete conversion of the starting material.

  • Charge AIBN (0.88 kg, 5.36 mol, 0.08 eq.). Causality Note: AIBN is chosen for its predictable decomposition half-life at the reflux temperature of DCE, providing a steady flux of radicals to sustain the chain reaction.[3]

  • Slowly heat the stirred mixture to reflux (~83 °C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress every hour using HPLC (see IPC section). The reaction is complete when <1% of the starting material remains.

Step 3: Work-up and Product Isolation

  • Cool the reaction mixture to 15-20 °C. The byproduct, succinimide, will precipitate.

  • Filter the mixture to remove the succinimide solids. Wash the filter cake with DCE (10 L) to recover the product.

  • Transfer the filtrate to a suitable vessel for washing.

  • Wash the organic layer sequentially with:

    • A 5% aqueous solution of sodium metabisulfite (2 x 30 L) to quench any residual brominating agents.

    • A 5% aqueous solution of sodium bicarbonate (2 x 30 L) to remove acidic byproducts.

    • Deionized water (1 x 30 L).

  • Concentrate the organic layer under vacuum at a temperature below 45 °C to approximately 20-25 L.

Step 4: Crystallization and Drying

  • Add heptane (50 L) to the concentrated solution while stirring.

  • Cool the mixture slowly to 0-5 °C and hold for at least 2 hours to maximize crystallization.

  • Collect the solid product by filtration using a Nutsche filter.

  • Wash the filter cake with cold (0-5 °C) heptane (2 x 10 L).

  • Dry the product in a vacuum oven at 35-40 °C until a constant weight is achieved. The expected yield is 12-14 kg (78-91%) of a pale yellow solid.

Control PointMethodSpecificationPurpose
Reaction StartHPLCSM > 99%Confirms initial charge and sets baseline.
Reaction Monitoring (hourly)HPLCSM < 1%Determines reaction completion and prevents over-reaction (dibromination).
Post-WashpH TestpH 6.5 - 7.5Ensures complete removal of acidic impurities.
Final ProductHPLC, ¹H NMR, MSPurity > 98.5%, Structure ConformsConfirms identity and purity of the final product.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and flame-retardant lab coats are mandatory. Operations should be performed in a well-ventilated area or with appropriate respiratory protection.

  • Reagent Hazards:

    • NBS: Corrosive and a lachrymator. Avoid inhalation of dust.

    • AIBN: Can decompose violently if heated improperly. Store away from heat sources.

    • DCE: A suspected carcinogen and is flammable. Use in a closed system to minimize exposure.

  • Waste Management: All solvent and aqueous waste streams must be segregated and disposed of according to institutional and governmental regulations. The succinimide byproduct can be recovered or disposed of as solid chemical waste.

Troubleshooting Guide

IssuePotential Cause(s)Corrective Action(s)
Incomplete Reaction - Inactive initiator (old AIBN)- Insufficient reaction time/temperature- Presence of radical inhibitors (e.g., oxygen)- Use fresh AIBN- Extend reflux time and confirm temperature- Ensure a robust nitrogen blanket is maintained
High Dibrominated Impurity - Excess NBS (>1.1 eq.)- Prolonged reaction time after completion- Use max 1.05 eq. of NBS- Strictly follow reaction progress with HPLC and stop upon completion
Poor Crystallization / Oily Product - Residual solvent- Impurities inhibiting crystal lattice formation- Ensure complete removal of DCE before adding heptane- Consider a re-dissolution and re-crystallization step

References

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters.
  • Zhuravlev, F. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Purification methods for 4-(Bromomethyl)benzo[d]isothiazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification and handling of 4-(Bromomethyl)benzo[d]isothiazole intermediates. This document is structured for researchers requiring high-purity intermediates for downstream nucleophilic substitutions or cross-coupling reactions.

Product Support ID: BB-ISO-4BR Chemical Family: Benzylic Bromides / Fused Isothiazoles Primary Application: Intermediate for drug discovery scaffolds (e.g., inhibitors targeting kinases or specific GPCRs).

Executive Summary & Critical Handling

The Challenge: The synthesis of 4-(bromomethyl)benzo[d]isothiazole via Wohl-Ziegler bromination (NBS/AIBN) typically yields a crude mixture containing:

  • Target Product: Mono-brominated species.

  • Starting Material: Unreacted 4-methylbenzo[d]isothiazole (often 5–10%).

  • Over-brominated Impurity: 4-(Dibromomethyl)benzo[d]isothiazole (difficult to separate).

  • Hydrolysis Product: 4-(Hydroxymethyl)benzo[d]isothiazole (generated during purification).

Safety Warning:

  • Lachrymator: Benzylic bromides are potent tear agents. Handle only in a functioning fume hood.

  • Thermal Instability: Avoid rotary evaporation bath temperatures >40°C to prevent thermal degradation or polymerization.

Troubleshooting Guide (Q&A)

Issue 1: "I see three spots on TLC. How do I identify and remove the dibromo impurity?"

Diagnosis: In radical brominations, the gem-dibromo impurity is the most persistent byproduct. It is usually less polar than the mono-bromide but runs very close to it.

  • Spot 1 (Highest R_f): 4-(Dibromomethyl)benzo[d]isothiazole.

  • Spot 2 (Target): 4-(Bromomethyl)benzo[d]isothiazole.

  • Spot 3 (Lowest R_f): Unreacted 4-methylbenzo[d]isothiazole (or hydrolysis alcohol).

Solution: Do not attempt to separate the dibromo species by chromatography alone if the content is >10%.

  • Chemical Reduction Strategy: Treat the crude mixture with diethyl phosphite (1.0–2.0 equiv) and DIPEA (1.0 equiv) in THF at 0°C to RT. This selectively reduces the benzylic gem-dibromide back to the mono-bromide without affecting the mono-bromide significantly 1.

  • Recrystallization: If the dibromo content is <5%, recrystallization from Heptane/EtOAc (10:1) is often effective. The dibromo impurity tends to stay in the mother liquor.

Issue 2: "My product turns yellow/brown on the silica column. Is it decomposing?"

Diagnosis: Yes. Benzylic bromides are electrophilic and can alkylate the silanol groups (Si-OH) on silica gel, releasing HBr. The HBr then catalyzes further decomposition (autocatalytic cycle), often turning the band yellow or brown.

Solution:

  • Neutralize the Silica: Pre-wash the silica gel column with 1% Triethylamine (Et3N) in Hexanes, then flush with pure Hexanes before loading your sample. This neutralizes acidic sites.

  • Rapid Elution: Use a gradient that moves the product quickly (R_f ~ 0.3–0.4). Do not let the compound sit on the column for >1 hour.

  • Alternative Stationary Phase: If decomposition persists, switch to Neutral Alumina (Grade III) .

Issue 3: "How do I efficiently remove the succinimide byproduct?"

Diagnosis: Succinimide (the byproduct of NBS) is water-soluble but also slightly soluble in organic solvents, complicating workups.

Solution:

  • Filtration: After the reaction (in CCl4 or Benzene substitute like Trifluorotoluene), cool the mixture to 0°C. Succinimide will precipitate (float). Filter it off before aqueous workup.

  • Aqueous Wash: Dissolve the filtrate in Et2O or EtOAc and wash with water (3x) followed by brine . Succinimide is highly soluble in water; the benzylic bromide is not.

Issue 4: "My yield is low. Is the isothiazole ring unstable to radical bromination?"

Diagnosis: The benzo[d]isothiazole ring is generally stable to NBS. Low yields are usually due to:

  • Hydrolysis: Moisture entering the reaction converts the bromide to the alcohol.

  • Wurtz Coupling: Dimerization of two benzyl radicals (less common with NBS, more common with Br2).

Solution:

  • Ensure anhydrous conditions . Use dry solvents (CCl4, PhCF3, or Acetonitrile).

  • Store the NBS in a desiccator. Wet NBS releases HBr too fast, causing degradation.

  • Initiator Check: Ensure AIBN is not expired (it should be white, not yellow).

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for: Crude mixtures with <80% purity.

  • Sample Prep: Dissolve crude residue in a minimum amount of Toluene or DCM. (Avoid loading with pure DCM if possible to prevent "streaking"; Toluene is superior for benzylic bromides).

  • Stationary Phase: Silica Gel (230–400 mesh). Crucial: Slurry pack with Hexanes + 1% Et3N to neutralize acidity.

  • Eluent System:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Gradient: 0% → 10% EtOAc in Hexanes over 10 CV.

    • Note: The product typically elutes around 5–8% EtOAc.

  • Collection: Collect fractions in tubes containing a drop of Et3N if the compound is extremely acid-sensitive.

  • Evaporation: Rotovap at <35°C .

Protocol B: Recrystallization (High Purity)

Best for: Scale >1g and purity >80%.

  • Solvent System: n-Heptane / Ethyl Acetate .

  • Procedure:

    • Dissolve the crude solid in boiling EtOAc (minimal volume).

    • Slowly add hot n-Heptane until persistent cloudiness appears.

    • Add a few drops of EtOAc to clear the solution.

    • Allow to cool to RT slowly, then place in a fridge (4°C) for 4 hours.

    • Filtration: Filter the white/off-white needles and wash with cold n-Heptane.

  • Drying: Vacuum dry at RT. Do not heat in the oven.

Visualizations

Figure 1: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture (Post-Workup) Check_TLC Analyze Purity (TLC/NMR) Start->Check_TLC Decision_Dibromo Is Dibromo Impurity > 10%? Check_TLC->Decision_Dibromo Reduction_Step Chemical Repair: Diethyl Phosphite + DIPEA (Reduces Dibromo to Mono) Decision_Dibromo->Reduction_Step Yes Decision_Solid Is Crude a Solid? Decision_Dibromo->Decision_Solid No Reduction_Step->Decision_Solid Recryst Recrystallization: Heptane / EtOAc Decision_Solid->Recryst Yes (>80% pure) Column Flash Chromatography: Neutralized Silica (Hex/EtOAc) Decision_Solid->Column No (Oily/Impure) Final Pure 4-(Bromomethyl) benzo[d]isothiazole Recryst->Final Column->Final

Caption: Decision matrix for purifying benzylic bromides based on impurity profile and physical state.

Figure 2: Reaction & Impurity Pathways

Reaction_Pathways SM 4-Methylbenzo[d]isothiazole Product 4-(Bromomethyl) benzo[d]isothiazole (Target) SM->Product + NBS / Radical Dibromo 4-(Dibromomethyl) benzo[d]isothiazole (Over-reaction) Product->Dibromo + Excess NBS Hydroxyl 4-(Hydroxymethyl) benzo[d]isothiazole (Hydrolysis) Product->Hydroxyl + H2O / Silica

Caption: Mechanistic pathways showing the origin of critical impurities during synthesis and purification.

Quantitative Data: Solvent Compatibility

SolventSolubility (RT)Suitability for RecrystallizationNotes
n-Hexane / Heptane LowAnti-solvent Essential for forcing precipitation.
Ethyl Acetate (EtOAc) HighPrimary Solvent Good solubility; low boiling point aids drying.
Dichloromethane (DCM) Very HighPoorToo soluble; hard to crystallize. Good for columns.
Ethanol / Methanol ModerateAvoid Risk of solvolysis (forming methyl/ethyl ethers) 2.
Diethyl Ether HighPoorToo volatile; crystals "creep" up the flask.

References

  • Scientific Update. (2022). A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from 1

  • PubChem. (2025).[3] Benzyl Bromide - Stability and Reactivity. National Library of Medicine. Retrieved from 2[3]

  • BenchChem. (2025).[4] Application Notes and Protocols: 4-Bromo-6-methylbenzo[d]thiazole in Organic Synthesis. Retrieved from 5

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Retrieved from

Sources

Technical Support Center: Solving Solubility Challenges with 4-(Bromomethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Bromomethyl)benzo[d]isothiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, I understand that realizing the full synthetic potential of a compound is often predicated on overcoming practical challenges like solubility. This guide provides in-depth, experience-driven answers and protocols to address the specific solubility issues you may encounter with 4-(Bromomethyl)benzo[d]isothiazole.

Section 1: Compound Profile & Critical Safety

Before any experimentation, it is crucial to understand the fundamental properties and safety requirements of the material. The benzo[d]isothiazole scaffold is a key feature in several biologically active compounds.[1] The bromomethyl group provides a reactive handle for introducing this scaffold into target molecules.

PropertyValue / DescriptionSource
Molecular Formula C₈H₆BrNS[2]
Molecular Weight ~228.11 g/mol [2]
Physical Form Expected to be a solid at room temperature.
Predicted Lipophilicity (LogP) ~3.19 (Calculated for the analogous benzothiazole)[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

⚠️ Critical Safety Warning: Compounds containing bromomethyl and isothiazole functionalities must be handled with care. Based on data for analogous structures, 4-(Bromomethyl)benzo[d]isothiazole should be considered harmful if swallowed or in contact with skin, and a potential cause of skin, eye, and respiratory irritation.[4][5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]

Section 2: Frequently Asked Questions (FAQs) - Understanding Solubility

This section addresses foundational questions regarding the solubility of 4-(Bromomethyl)benzo[d]isothiazole.

Q1: What are the expected solubility characteristics of 4-(Bromomethyl)benzo[d]isothiazole?

A1: Based on its chemical structure—a fused aromatic ring system (benzo) and a heterocyclic isothiazole ring—the molecule is largely nonpolar and rigid. The calculated LogP of a very similar analog is greater than 3, indicating significant lipophilicity ("oil-loving") and, consequently, poor aqueous solubility.[2] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, a challenge that this compound exemplifies.[7][8]

Q2: In which common laboratory solvents should I start my solubility tests?

A2: You should begin with a range of common organic solvents, moving from nonpolar to polar aprotic and polar protic. Given its lipophilic nature, solubility is expected to be higher in non-aqueous solvents.

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile (ACN)High to ModerateThese solvents can engage in dipole-dipole interactions without donating protons, effectively solvating many complex organic molecules.
Chlorinated Dichloromethane (DCM), ChloroformHighGood solvents for many nonpolar to moderately polar organic solids.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateLess polar than ketones or esters but can still solvate the molecule.
Alcohols Ethanol, Methanol, IsopropanolLow to ModerateThe polar, protic nature of alcohols may be less compatible with the largely nonpolar molecule.
Nonpolar Toluene, HexanesLow to ModerateSolubility will depend on the balance of aromatic and aliphatic character.
Aqueous Water, Buffered SolutionsVery Low / InsolubleThe high lipophilicity of the compound prevents effective solvation by water.

Q3: My compound isn't dissolving well, even in organic solvents like DCM or Acetone. What could be the issue?

A3: This is a common and frustrating problem that can stem from several factors beyond simple solvent-solute mismatch:

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form (polymorph) that requires significant energy to break apart the crystal lattice. This is a common issue with large, rigid synthetic structures.[9]

  • Insufficient Solvent Volume: You may be attempting to create a solution that is above the saturation point. Try increasing the solvent volume.

  • Low Temperature: Solubility is temperature-dependent. Gently warming the mixture can often significantly improve solubility.[10]

  • Impurity Presence: The batch may contain insoluble impurities from the synthesis.

  • Incorrect Solvent Choice: While DCM and Acetone are good starting points, a more polar aprotic solvent like DMSO or DMF might be necessary.

Section 3: Troubleshooting Guide for Common Solubility Problems

This guide addresses specific experimental scenarios in a question-and-answer format.

Issue 1: My compound dissolves with heating but crashes out of solution upon cooling to room temperature.

  • Underlying Cause: You have created a supersaturated solution. The increased kinetic energy from heating allowed the solvent to overcome the compound's crystal lattice energy, but this state is thermodynamically unstable at lower temperatures.

  • Expert Recommendation:

    • Utilize a Co-Solvent System: The most robust solution is to use a solvent blend.[11][12] Start by dissolving the compound in a minimal amount of a "strong" solvent (e.g., DMSO, DMF) where it is highly soluble. Then, slowly add a "weaker," miscible co-solvent (e.g., acetonitrile, acetone) in which the final reaction will be performed until you reach the desired concentration. This keeps the compound in a stable, dissolved state.

    • Maintain Elevated Temperature: If the subsequent reaction can be performed at a higher temperature, simply maintain the heat to keep the compound in solution. Be mindful of the thermal stability of your reactants.

Issue 2: I am observing inconsistent results or low yields in reactions, which I suspect is due to poor solubility.

  • Underlying Cause: If the compound is not fully dissolved, the reaction is occurring in a heterogeneous mixture, not a homogenous solution. This leads to slow reaction rates, irreproducible results, and often, the formation of byproducts, as the effective concentration of the reactant is much lower than calculated.

  • Expert Recommendation:

    • Confirm Dissolution Before Proceeding: Always visually confirm that all solid material has dissolved before adding other reagents. A small, undissolved amount can significantly impact the reaction.

    • Employ Sonication: Use an ultrasonic bath to provide high-energy agitation. This can help break apart crystal lattices and accelerate the dissolution of stubborn particles without requiring high heat.

    • Switch to a Stronger Solvent: Re-evaluate your solvent choice. For many synthetic transformations involving heterocyclic compounds, solvents like DMF or DMSO are superior choices despite their higher boiling points because they ensure reagent solubility.

Issue 3: I need to prepare a stock solution in DMSO for a biological assay, but the compound precipitates when I dilute it into an aqueous buffer.

  • Underlying Cause: This is a classic solubility problem for lipophilic compounds. DMSO is a water-miscible co-solvent, but when the percentage of DMSO in the final aqueous solution drops too low (typically below 5-10%), it can no longer keep the hydrophobic compound solvated, causing it to precipitate.

  • Expert Recommendation:

    • Optimize the Co-Solvent Percentage: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological outcome. Prepare your stock solution at a concentration that ensures the final DMSO percentage in the assay remains above the precipitation threshold.

    • Investigate Formulation Strategies: For in-vitro work, consider techniques used in pharmaceutical development. This includes the use of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) or complexation agents like cyclodextrins, which can form inclusion complexes to shield the hydrophobic molecule from the aqueous environment.[7][9]

Section 4: Key Experimental Protocols

These step-by-step protocols provide a systematic approach to enhancing and quantifying solubility.

Protocol 1: Systematic Solvent Screening Workflow

Objective: To efficiently identify the best single solvent or co-solvent system for your compound.

  • Preparation: Dispense a small, accurately weighed amount of 4-(Bromomethyl)benzo[d]isothiazole (e.g., 2-5 mg) into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, ACN, DCM, Toluene, Ethanol).

  • Initial Observation: Vortex each vial vigorously for 1-2 minutes at room temperature. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Incremental Addition: For vials with undissolved solid, continue adding the solvent in measured aliquots (100 µL), vortexing after each addition, until the solid dissolves. Record the total volume of solvent required. This provides a semi-quantitative measure of solubility.

  • Thermal Challenge: If the compound remains insoluble after adding 1 mL of solvent, gently warm the vial (e.g., to 40-50 °C) and observe if dissolution occurs. Note if the compound precipitates upon cooling.

  • Analysis: Rank the solvents from best to worst. The best solvent dissolves the compound in the smallest volume at room temperature. This data is critical for choosing solvents for reactions, purification, and analysis.

Protocol 2: Enhancing Aqueous Solubility with a Co-Solvent

Objective: To prepare a soluble stock of the compound for use in aqueous-based biological assays.

  • Primary Stock Preparation: Prepare a high-concentration primary stock solution (e.g., 20-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution Test: Set up a series of microcentrifuge tubes. In each tube, place your final aqueous buffer (e.g., PBS).

  • Spiking: Add aliquots of your DMSO stock to the buffer tubes to achieve a range of final DMSO concentrations (e.g., 20%, 10%, 5%, 2%, 1%, 0.5%). The final concentration of the compound will decrease accordingly.

  • Equilibration and Observation: Vortex each tube and let it stand at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles). Using a spectrophotometer to measure light scattering at 600 nm can provide a more quantitative measure of precipitation.

  • Determination: The highest compound concentration that remains clear corresponds to its kinetic solubility limit in that specific co-solvent/buffer mixture. This informs the maximum concentration you can use in your experiments.

Section 5: Visualization of Workflows

Diagram 1: Troubleshooting Flowchart for Solubility Issues

G start Compound Not Dissolving solvent_type What is the solvent? start->solvent_type organic Organic Solvent solvent_type->organic Organic aqueous Aqueous Buffer solvent_type->aqueous Aqueous org_q1 Actions Taken? organic->org_q1 aq_q1 Using a Co-solvent (e.g., DMSO)? aqueous->aq_q1 org_a1 Increase Volume? Gentle Heat? Sonication? org_q1->org_a1 Try These First org_q2 Still Insoluble? org_a1->org_q2 org_sol1 Potential Cause: - High Crystal Lattice Energy - Wrong Solvent Class org_q2->org_sol1 Yes org_rec1 Recommendation: - Use stronger polar aprotic solvent (DMSO, DMF) - Perform systematic solvent screen org_q2->org_rec1 No, it dissolved org_sol1->org_rec1 aq_a1_no Recommendation: Must use a water-miscible organic co-solvent. aq_q1->aq_a1_no No aq_a1_yes Yes aq_q1->aq_a1_yes Yes aq_q2 Co-solvent % in final solution? aq_a1_yes->aq_q2 aq_a2_high >5-10% aq_q2->aq_a2_high High aq_a2_low <5-10% aq_q2->aq_a2_low Low aq_check Check for pH or salt concentration effects. aq_a2_high->aq_check aq_sol_low Probable Cause: Co-solvent concentration is too low to maintain solubility. aq_a2_low->aq_sol_low aq_rec_low Recommendation: - Increase final co-solvent % - Lower final compound concentration - Investigate surfactants/cyclodextrins aq_sol_low->aq_rec_low

Caption: A troubleshooting flowchart for diagnosing solubility problems.

Diagram 2: Workflow for Solubility Enhancement Strategy Selection

G start Goal: Enhance Solubility context What is the Application Context? start->context synthesis Organic Synthesis (Reaction Medium) context->synthesis Synthesis bio_assay Biological Assay (Aqueous Medium) context->bio_assay Biology syn_strat Primary Strategies synthesis->syn_strat bio_strat Primary Strategies bio_assay->bio_strat syn_sol1 1. Change Solvent System: - Switch to stronger solvent (DMF, DMSO) - Implement a co-solvent system syn_strat->syn_sol1 syn_sol2 2. Apply Physical Energy: - Increase reaction temperature - Use sonication to aid dissolution syn_strat->syn_sol2 syn_sol3 3. Particle Size Reduction: - If starting material is coarse, grind to a fine powder before addition syn_strat->syn_sol3 bio_sol1 1. Co-Solvency: - Maximize tolerated % of DMSO or other miscible solvent in final assay volume bio_strat->bio_sol1 bio_sol2 2. Formulation Techniques: - Add non-ionic surfactants (e.g., Tween-80) - Use complexation agents (e.g., cyclodextrins) bio_strat->bio_sol2 bio_sol3 3. pH Adjustment: - (Less likely for this molecule) - Test if solubility changes at different buffer pH values bio_strat->bio_sol3

Caption: A workflow for selecting an appropriate solubility enhancement strategy.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021, July 26). [Link]

  • Safety Data Sheet. Sigma-Aldrich. (2025, November 6). [Link]

  • Preparation method of polysubstituted bromomethylbenzene nitrogen-containing heterocyclic compound.
  • 4-Bromobenzo[d]isothiazole Product Information. MilliporeSigma. [Link]

  • Solubility for Common Extractable Compounds. Eurofins. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. [Link]

  • 4-Bromobenzo[d]thiazole. PubChem. [Link]

  • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263. [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. [Link]

  • Ivanova, Y., & Van der Eycken, E. V. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-30. [Link]

  • Asghar, M. N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(11), 1459. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. (2019, April 30). [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Jouyban, A. (2022). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 28(1), 1-11. [Link]

  • Benzothiazole. PubChem. [Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate. [Link]

Sources

Technical Support Center: 4-(Bromomethyl)benzo[d]isothiazole Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with 4-(Bromomethyl)benzo[d]isothiazole . This compound is a highly valuable, yet reactive, building block used extensively in drug discovery and materials science.

The presence of both a highly electrophilic benzylic bromide moiety and a base-sensitive benzo[d]isothiazole core creates a narrow synthetic window. Proper temperature modulation is not just a recommendation—it is the fundamental variable that dictates chemoselectivity and prevents catastrophic scaffold degradation.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing massive over-alkylation (quaternary salts) during N-alkylation reactions, and how does temperature dictate this?

The Causality: Benzylic bromides are exceptionally strong electrophiles that readily undergo SN2 substitutions[1]. When you react 4-(bromomethyl)benzo[d]isothiazole with a primary amine, the resulting secondary amine product is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly attached alkyl group. The Fix: The activation energy for the first alkylation is quite low. If your reaction temperature exceeds 40°C, the thermal energy in the system easily overcomes the activation barrier for subsequent alkylations, driving the reaction toward tertiary amines and quaternary ammonium salts. Keep N-alkylations strictly between 20°C and 40°C.

Q2: My O-alkylation (etherification) yields are terrible at room temperature. However, when I reflux the reaction at 100°C, my starting material completely degrades. What is happening?

The Causality: Oxygen nucleophiles (alcohols, phenols) are inherently weaker than nitrogen nucleophiles and require a base to form a more reactive alkoxide/phenoxide. Consequently, O-alkylation requires a higher activation energy, meaning room temperature is insufficient[1]. However, the benzo[d]isothiazole core contains a relatively labile N–S bond. Under strongly basic conditions at elevated temperatures (>80°C), the ring becomes highly susceptible to nucleophilic attack and subsequent electrocyclic or base-catalyzed ring opening[2]. The Fix: You must thread the needle between overcoming the SN2 activation barrier and preserving the heterocycle. The optimal thermal window is 60°C to 70°C . Substitute harsh bases (like NaOH) with milder, highly soluble bases like Cesium Carbonate (Cs2CO3) in polar aprotic solvents (DMF or Acetone) to enhance reactivity without requiring destructive temperatures.

Q3: Why does my S-alkylation (thiol) reaction turn black and yield a complex mixture when run at room temperature?

The Causality: Thiolates are apex nucleophiles. Their reaction with benzylic bromides is highly exothermic. If initiated at room temperature, the rapid release of heat can cause localized temperature spikes (exotherms) well above 50°C. This thermal runaway promotes the oxidative dimerization of thiols into disulfides and can trigger the degradation of the benzo[d]isothiazole core[3]. The Fix: Treat S-alkylations as cryogenic workflows. Always initiate the reaction at 0°C using an ice bath, allow the exotherm to dissipate over 30 minutes, and only then let it slowly warm to a maximum of 25°C.

Part 2: Quantitative Data & Parameter Optimization

To ensure self-validating experimental design, cross-reference your planned workflow with the thermodynamic boundaries established in the table below.

Reaction TypeTarget NucleophileRecommended BaseOptimal SolventOptimal Temp Range Critical Failure Mode if Temp Exceeded
N-Alkylation Primary/Secondary AminesK2CO3 or DIPEAMeCN or DMF20°C – 40°C Over-alkylation (Quaternary salts)
O-Alkylation Phenols / AlcoholsCs2CO3DMF or Acetone60°C – 70°C Benzo[d]isothiazole ring opening
S-Alkylation ThiolsEt3N or K2CO3DCM or THF0°C – 25°C Thermal runaway, Disulfide formation
C-Alkylation Malonates / EnolatesNaH or KOtBuAnhydrous THF0°C – 25°C Polymerization, Scaffold degradation

Part 3: Verified Experimental Protocols

Protocol A: Mild N-Alkylation (Amine Coupling)

Objective: Achieve mono-alkylation while suppressing quaternary salt formation.

  • Preparation: Charge a flame-dried round-bottom flask with the target amine (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.1 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Stir at 20°C (room temperature) for 10 minutes.

  • Electrophile Addition: Dissolve 4-(Bromomethyl)benzo[d]isothiazole (1.05 equiv) in a minimal volume of MeCN. Add this solution dropwise over 15 minutes to the stirring amine mixture.

  • Thermal Control: Maintain the reaction strictly at 25°C to 30°C . Do not apply external heat unless TLC monitoring (Hexanes/EtOAc) shows no conversion after 4 hours. If heating is required, do not exceed 40°C .

  • Quench & Isolate: Once complete, filter off the inorganic salts, concentrate the filtrate under reduced pressure (bath temp <35°C), and purify via silica gel chromatography.

Protocol B: Controlled O-Alkylation (Etherification)

Objective: Overcome the O-nucleophile activation barrier without destroying the N-S heterocycle.

  • Preparation: In a dry flask, dissolve the phenol/alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2CO3 (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide/alkoxide formation.

  • Electrophile Addition: Add 4-(Bromomethyl)benzo[d]isothiazole (1.1 equiv) in one portion.

  • Thermal Control: Equip the flask with a reflux condenser and transfer to a pre-heated oil bath set strictly to 65°C . Monitor closely. The reaction should reach completion within 2 to 6 hours[1].

  • Quench & Isolate: Cool the reaction to room temperature immediately upon completion. Dilute with excessive Ethyl Acetate and wash thoroughly with distilled water (5x) to remove DMF, followed by a brine wash. Dry over Na2SO4 and concentrate.

Part 4: Reaction Temperature Decision Matrix

Below is the logical workflow for determining the thermal parameters of your reaction based on nucleophile selection.

G Start 4-(Bromomethyl)benzo[d]isothiazole Reaction Setup Nuc Identify Nucleophile Type Start->Nuc N_alk N-Alkylation (Amines) Nuc->N_alk O_alk O-Alkylation (Phenols/Alcohols) Nuc->O_alk S_alk S-Alkylation (Thiols) Nuc->S_alk N_temp Optimal: 20°C - 40°C Risk >50°C: Over-alkylation N_alk->N_temp O_temp Optimal: 60°C - 70°C Risk >80°C: Ring Opening O_alk->O_temp S_temp Optimal: 0°C - 25°C Risk >25°C: Disulfide/Exotherm S_alk->S_temp

Decision tree for optimizing 4-(Bromomethyl)benzo[d]isothiazole reaction temperatures.

References

  • Photochemical permutation of thiazoles, isothiazoles and other azoles D-NB (Nature Chemistry)[Link]

  • Medicinal significance of benzothiazole scaffold: an insight view Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

Sources

Removing unreacted 4-methylbenzo[d]isothiazole from product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 4-Methylbenzo[d]isothiazole

Document ID: PUR-BIT-04 | Version: 2.1 | Last Updated: 2026-03-04

Executive Summary

This guide addresses the specific challenge of removing unreacted 4-methylbenzo[d]isothiazole (4-Me-BIT) from reaction mixtures. This impurity is frequently encountered in medicinal chemistry campaigns involving benzisothiazole scaffolds.[1] Its removal is complicated by its weak basicity , moderate lipophilicity , and poor ionization in standard aqueous washes.[1]

Critical Distinction: Do not confuse this aromatic heterocycle with benzisothiazolinone (BIT), the common biocide. The protocols below are specific to the fully aromatic 4-methylbenzo[d]isothiazole system.

Part 1: Physicochemical Profiling (The "Why")

To defeat the impurity, you must understand its resistance mechanisms.[1]

PropertyValue (Approx.)Implication for Purification
Structure Fused Benzene + IsothiazolePlanar, aromatic, stacks well on silica.
Basicity (pKa) ~ -0.5 to +0.5 (Conjugate Acid)CRITICAL: It is a very weak base. It will not protonate in 1M Acetic Acid or mild buffers.[1] It requires strong mineral acids (pH < 1) to form a water-soluble salt.[1]
LogP ~ 2.5 – 3.0Moderately lipophilic.[1] It prefers organic solvents (DCM, EtOAc) over water unless fully protonated.[1]
Reactivity N-S bond is the "weak link"Susceptible to reductive cleavage (e.g., Raney Ni, Zn/HCl) or nucleophilic attack under forcing conditions.
Part 2: Troubleshooting Workflow (Decision Matrix)

Before selecting a protocol, assess your product's stability.[1]

purification_logic Start Start: Impurity is 4-Me-BIT StabCheck Is Product Acid Stable? (pH < 1) Start->StabCheck VolCheck Is Product Volatile? StabCheck->VolCheck No (Acid Sensitive) AcidWash Protocol A: Strong Acid Extraction (H2SO4 / Conc. HCl) StabCheck->AcidWash Yes (Highly Stable) Chrom Protocol C: Flash Chromatography (Focus on Gradient) VolCheck->Chrom Yes (Similar MW) Sublim Protocol D: High-Vac Sublimation VolCheck->Sublim No (Product MW > 300) Resin Protocol B: Sulfonic Acid (SCX) Resin AcidWash->Resin If emulsion forms

Figure 1: Decision matrix for selecting the optimal purification strategy based on product stability and volatility.

Part 3: Detailed Protocols
Protocol A: The "Hard" Acid Wash (High Stability Products Only)

Theory: Because the pKa of the conjugate acid is near zero, standard 1N HCl washes are often ineffective because the equilibrium favors the neutral (organic-soluble) form. You must force the equilibrium using the "Common Ion Effect" and high acidity.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it promotes emulsions with strong acids.[1]

  • The Acid Strike: Wash the organic layer with 6N HCl or 20% H2SO4 (cold).[1]

    • Note: The aqueous layer volume should be 50% of the organic volume.[1]

  • Repetition: Perform this wash 3 times .

  • Verification: Check the organic layer by TLC.[1] If 4-Me-BIT remains, do not increase acid strength further (risk of decomposition). Switch to Protocol B .

  • Neutralization: Wash the organic layer with Brine, then Saturated NaHCO3 to remove residual acid before drying.[1]

Warning: Do not use this method if your product contains acid-labile protecting groups (Boc, TBS) or sensitive acetals.

Protocol B: Solid-Supported Scavenging (The "Smart" Solution)

Theory: Strong Cation Exchange (SCX) resins (sulfonic acid based) provide a high local concentration of protons without the emulsion risks of liquid-liquid extraction.

Materials:

  • Silica-supported Sulfonic Acid (e.g., Si-TsOH) or Polymer-supported Sulfonic Acid (e.g., Dowex 50W).

Workflow:

  • Equilibration: Pre-rinse the resin with MeOH and then your reaction solvent (DCM or MeOH).[1]

  • Batch Mode (Stirring):

    • Add 5-10 equivalents (w.r.t impurity) of resin to the reaction mixture.

    • Stir gently for 2-4 hours at room temperature.

    • Mechanism:[1] The unreacted 4-Me-BIT binds to the sulfonic acid sites.

  • Filtration: Filter off the resin.[1] The filtrate contains your product.[1]

  • Wash: Rinse the resin cake with MeOH to recover any non-specifically bound product.[1]

  • Validation: Analyze the filtrate by LC-MS.

Protocol C: Flash Chromatography (The Precision Tool)

Theory: 4-Me-BIT is a flat aromatic system. While weakly basic, it interacts significantly with silica hydroxyls via H-bonding and pi-stacking.

TLC Visualization:

  • UV (254 nm): Strong absorbance due to the benzo-fused system.

  • Iodine Stain: Stains dark brown/yellow.[1]

Elution Strategy:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate.[1]

    • 4-Me-BIT typically elutes earlier than polar products (amides, alcohols) but later than simple hydrocarbons.

    • Gradient: Start at 5% EtOAc/Hexane and hold.[1] 4-Me-BIT often elutes in the 10-20% range.

  • Modifier Trick: If the impurity tails or co-elutes, add 1% Triethylamine (TEA) to the mobile phase. This deprotonates any trace silica acidity, sharpening the peak of the weakly basic impurity and altering its retention time relative to the product.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried 1N HCl extraction, but the impurity is still there. Why? A: 1N HCl is insufficient.[1] The pKa of benzisothiazole's conjugate acid is extremely low (< 1).[1] At pH 1 (approx.[1] 0.1N HCl), the molecule is still largely unprotonated and remains in the organic layer. You need pH < 0 (e.g., 6N HCl) to drive the equilibrium toward the water-soluble salt.

Q2: Can I use catalytic hydrogenation to remove it? A: Proceed with caution. While catalytic hydrogenation (Pd/C, H2) or Raney Nickel can cleave the N-S bond of the isothiazole ring (producing a thiol-amine), this is a chemical transformation, not a physical separation. If your product is stable to reduction, this can work by converting the impurity into a very different species (likely a thiophenol derivative) that is easily oxidizable or separable. However, this risks reducing your product.[1]

Q3: The impurity and my product have the exact same Rf on TLC. What now? A: Change the "orthogonality" of your separation:

  • Change Solvent System: Switch from Hexane/EtOAc to DCM/MeOH or Toluene/Acetone . The pi-stacking of toluene often separates aromatic impurities better.[1]

  • Change pH: Run the TLC plate with a drop of TEA (basic) and then another with a drop of Acetic Acid. If the impurity is 4-Me-BIT, its Rf should shift slightly under acidic conditions (interacting with silica) compared to basic conditions.

Q4: Is 4-methylbenzo[d]isothiazole volatile? A: Moderately. If your product is a high molecular weight solid (>350 Da), you may be able to remove the impurity by high-vacuum drying (Kugelrohr) at 60-80°C for overnight. The impurity will sublime onto the cold finger.[1]

References
  • Physicochemical Properties of Isothiazoles

    • Title: 1,2-Benzisothiazole | C7H5NS | CID 9225 - PubChem
    • Source: N
    • URL:[Link]

    • Relevance: Confirms the structural basis for weak basicity and lipophilicity.[1]

  • Reactivity & Ring Opening

    • Title: Mechanistic pathway of the ring‐opening reaction of isothiazol‐3(2H)-one compounds[2]

    • Source: ResearchGate[1][2][3]

    • URL:[Link]

    • Relevance: Provides context on the N-S bond lability, supporting the warning against inadvertent reduction or nucleophilic
  • General Heterocyclic Chemistry (Basicity)

    • Title: Bordwell pKa Table (Acidity in DMSO/W
    • Source: Organic Chemistry Data[1][4][5]

    • URL:[Link]

    • Relevance: Fundamental reference for estimating pKa values of heterocyclic conjugate acids, justifying the need for strong acid extraction.
  • Synthesis & Handling

    • Title: Synthesis of benzo[d]isothiazoles: an upd
    • Source: KU Leuven / Arkivoc[1]

    • URL:[Link]

    • Relevance: describes synthesis conditions, implying common impurities and stability profiles.

Sources

Technical Support Guide: Handling Moisture Sensitivity of 4-(Bromomethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-(Bromomethyl)benzo[d]isothiazole is a highly reactive electrophilic intermediate used primarily as a "warhead" for installing the benzo[d]isothiazole motif into drug candidates. Its structural duality—a moisture-labile benzylic bromide attached to a nucleophile-sensitive isothiazole core —demands a rigorous handling protocol.

Failure to control moisture results in rapid hydrolysis to the corresponding alcohol (4-(hydroxymethyl)benzo[d]isothiazole ), liberating corrosive HBr gas which can further degrade the isothiazole ring or catalyze oligomerization.

Physicochemical Profile
PropertyCharacteristicImplication for Handling
Functional Group Benzylic BromideHigh susceptibility to SN1/SN2 hydrolysis. Lachrymator.
Core Structure Benzo[d]isothiazoleN–S bond is sensitive to reductive cleavage and strong nucleophiles.
Physical State Solid (typically off-white/yellow)Surface area increases moisture uptake; hygroscopic.
Storage Class Moisture-Sensitive / ColdMust be stored at -20°C under Argon/Nitrogen.

Storage & Handling FAQs

Q: How should I store the compound for long-term stability?

A: Store strictly at -20°C (or lower) under an inert atmosphere (Argon preferred over Nitrogen due to higher density).

  • Vial Type: Use amber glass vials with PTFE-lined septa. Avoid standard polyethylene caps as they are permeable to moisture over time.

  • Desiccant: Store the primary vial inside a secondary jar containing activated desiccant (e.g., Drierite or P₂O₅).

  • Freeze-Thaw: Always allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation on the cold solid.

Q: Is a glovebox required, or can I use a Schlenk line?

A: While a glovebox is the Gold Standard for weighing and aliquoting, a Schlenk line is sufficient if rigorous technique is employed.

  • Glovebox: Recommended if the ambient humidity is >40% or if storing for >1 month.

  • Schlenk Line: Acceptable for immediate use. Use a "positive pressure" technique: keep a stream of inert gas flowing over the open vial while weighing.

Q: The solid has turned from off-white to a sticky yellow/orange paste. Is it usable?

A: No. This indicates significant hydrolysis and HBr evolution.

  • Mechanism: Moisture hydrolyzes the bromide

    
     alcohol + HBr. The HBr acts as an autocatalyst, darkening the material and potentially opening the isothiazole ring.
    
  • Action: Discard as hazardous waste (lachrymator). Do not attempt to recrystallize unless you have confirmed the core integrity via NMR.

Reaction Setup & Solvent Protocols

Q: Which solvents are compatible?

A: Use only anhydrous, non-nucleophilic solvents.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene.

  • Avoid: Alcohols (MeOH, EtOH), Water, DMF (unless strictly anhydrous; commercial "anhydrous" DMF often contains amines/water that react).

Q: How do I dry my solvents for this specific reaction?

A: Standard "molecular sieve" drying is required.

  • Protocol: Store solvent over activated 3Å or 4Å molecular sieves (20% w/v) for at least 24 hours.

  • Verification: If available, use a Karl Fischer titrator to ensure water content is <50 ppm .

Troubleshooting Guide

Issue: Low Yield / Formation of "White Precipitate"

Diagnosis: Hydrolysis of the starting material. Root Cause: The "white precipitate" is often the 4-(hydroxymethyl)benzo[d]isothiazole (the alcohol hydrolysis product), which is less soluble in non-polar organic solvents than the bromide. Solution:

  • Check Solvent: Was the solvent taken from a wash bottle? Use a fresh anhydrous bottle.

  • Check Atmosphere: Did you use a balloon? Balloons are permeable. Use a glass syringe or positive pressure line.

Issue: New Peaks in 1H NMR (approx. 4.7 ppm and 10.0 ppm)

Diagnosis: Aldehyde formation (oxidation). Root Cause: Benzylic bromides can oxidize to aldehydes (4-formylbenzo[d]isothiazole) in the presence of moisture and air (DMSO oxidation or similar). Solution: Degas all solvents using the freeze-pump-thaw method or vigorous sparging with Argon for 15 minutes.

Issue: The reaction mixture turned black/tarry.

Diagnosis: Polymerization or Ring Opening. Root Cause:

  • Polymerization: Benzylic bromides can self-polymerize (Friedel-Crafts type) if the reaction is too concentrated or heated excessively.

  • Ring Opening: Strong bases (e.g., NaOH, unhindered alkoxides) can attack the sulfur of the isothiazole ring. Solution:

  • Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).

  • Run the reaction at 0°C initially, then warm slowly to Room Temperature.

Experimental Protocol: Anhydrous Reaction Workflow

This workflow describes the coupling of 4-(Bromomethyl)benzo[d]isothiazole with a generic nucleophile (Nu-H) while minimizing moisture exposure.

Step-by-Step Methodology
  • Preparation (Pre-Reaction):

    • Flame-dry a 2-neck round bottom flask (RBF) under vacuum; backfill with Argon (3 cycles).

    • Activate molecular sieves (4Å) at 300°C if not using fresh commercial anhydrous solvent.

  • Reagent Transfer:

    • Ideally in Glovebox: Weigh 4-(Bromomethyl)benzo[d]isothiazole into a dry vial. Cap with a septum.

    • On Bench: Dissolve the solid in anhydrous solvent (e.g., DCM) inside the vial using a syringe to avoid exposing the solid to air.

  • Reaction Initiation:

    • Add the nucleophile and base (e.g., DIPEA) to the main RBF.

    • Cool the RBF to 0°C (ice bath).

    • Add the solution of 4-(Bromomethyl)benzo[d]isothiazole dropwise via syringe over 10-15 minutes. Rationale: Slow addition prevents localized heating and minimizes side reactions.

  • Monitoring:

    • Monitor via TLC or LCMS.

    • Note: Do not use aqueous workup for monitoring aliquots if possible. Quench the aliquot with dry MeOH for LCMS analysis (look for the methyl ether adduct).

  • Workup (Quench):

    • Once complete, quench with saturated NH₄Cl solution.

    • Extract immediately with DCM.

    • Crucial: Wash the organic layer with Water and Brine, then dry over Na₂SO₄. Do not let the crude mixture sit in the aqueous phase for extended periods.

Visual Workflow: Anhydrous Handling

The following diagram illustrates the critical decision points and physical workflow for handling this moisture-sensitive reagent.

G cluster_hydrolysis Critical Failure Mode Start Start: 4-(Bromomethyl) benzo[d]isothiazole Solid Storage Storage Check: Is it -20°C & under Argon? Start->Storage VisualCheck Visual Inspection: White/Off-white Solid? Storage->VisualCheck Discard DISCARD: Hydrolyzed/Degraded (Yellow Paste/Lachrymator) VisualCheck->Discard No (Sticky/Dark) Weighing Weighing Strategy VisualCheck->Weighing Yes Glovebox Method A: Glovebox (Best for storage >1 month) Weighing->Glovebox Schlenk Method B: Schlenk Line (Positive Argon Pressure) Weighing->Schlenk SolventPrep Solvent Preparation: Anhydrous (<50 ppm H2O) Glovebox->SolventPrep Schlenk->SolventPrep Reaction Reaction Setup: 0°C Addition, Inert Atm. SolventPrep->Reaction Moisture Moisture Exposure Alcohol Formation of Alcohol + HBr Gas Moisture->Alcohol

Caption: Decision logic for storage validation and anhydrous workflow selection to prevent hydrolysis.

References

  • Ivanova, Y., et al. (2024).[1][2] Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.[1][2] [Link](Cited for stability and synthesis of the benzo[d]isothiazole core).

  • Common Organic Chemistry. (n.d.). Benzyl Bromide.[3] Retrieved October 26, 2023, from [Link](Cited for hydrolysis mechanisms and troubleshooting).

Sources

Technical Support Guide: Recrystallization of 4-(Bromomethyl)benzo[d]isothiazole

[1]

Executive Summary & Compound Profile

4-(Bromomethyl)benzo[d]isothiazole is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., SGLT2 inhibitors, mGlu4 modulators).[1] Its purification is critical because residual starting material (4-methylbenzo[d]isothiazole) and over-brominated side products (4-(dibromomethyl)benzo[d]isothiazole) can act as chain terminators or toxic impurities in downstream GMP synthesis.[1]

This guide provides a validated approach to recrystallization, prioritizing purity , yield , and chemical stability .[1][2]

Compound Properties
PropertyDescription
CAS Number 1326714-98-0 (Parent 4-bromo analog ref) / Derivative specific
Structure Fused Benzene-Isothiazole ring with a reactive bromomethyl group at C4.[3]
Physical State White to off-white crystalline solid.[2]
Reactivity Lachrymator . Highly electrophilic; sensitive to hydrolysis and solvolysis (reaction with alcohols).[1][2]
Primary Impurities 4-Methylbenzo[d]isothiazole (Starting Material), 4-(Dibromomethyl)benzo[d]isothiazole (Over-reaction).[1]

Solvent Selection Strategy

The choice of solvent is dictated by the high reactivity of the benzylic bromide.[2] Unlike stable amides or acids, this compound can degrade during purification if the wrong solvent is used.[1][2]

Recommended Solvent Systems
Solvent SystemRoleRatingTechnical Rationale
Cyclohexane Primary⭐⭐⭐⭐⭐ Gold Standard. Non-polar, inert, and possesses a steep solubility curve for benzylic bromides. High boiling point (81°C) allows good dissolution range without decomposing the labile C-Br bond.
n-Heptane / Ethyl Acetate (5:1 to 10:1) Secondary⭐⭐⭐⭐ Tunable. Excellent for crude batches with higher polarity impurities.[2] The ester solubilizes the tarry residues, while heptane acts as the anti-solvent to force crystallization.[1]
Dichloromethane (DCM) / Hexane Rescue⭐⭐⭐ "Crash" Method. Use only if the material oils out in cyclohexane.[2] Dissolve in minimal DCM (room temp), then slowly add Hexane until turbid.
Ethanol / Methanol AVOID High Risk. Benzylic bromides undergo solvolysis (SN1/SN2) with alcohols at reflux, forming ethyl/methyl ethers.[1][2] Only use for rapid recrystallization if absolutely necessary and verified by stability test.[2]

Validated Experimental Protocol

Workflow Diagram

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

RecrystallizationWorkflowStartCrude 4-(Bromomethyl)benzo[d]isothiazoleDissolution1. DissolutionSolvent: CyclohexaneTemp: 75-80°CStart->DissolutionCheckUndissolved Solids?Dissolution->CheckFilterHot Filtration(Remove inorganic salts/succinimide)Check->FilterYes (Salts/Charcoal)Cooling2. Controlled CoolingRate: 10°C / 20 minsTarget: Room TempCheck->CoolingNo (Clear Solution)Filter->CoolingCrystallization3. CrystallizationInduce nucleation if neededCooling->CrystallizationDeepCool4. Deep CoolingTemp: 0-4°C (Ice Bath)Crystallization->DeepCoolIsolation5. Filtration & WashWash: Cold CyclohexaneDeepCool->IsolationDrying6. DryingVacuum < 30°C (Prevent sublimation)Isolation->DryingEndPure Product(>98% HPLC)Drying->End

Caption: Optimized purification workflow for thermally sensitive benzylic bromides.

Step-by-Step Methodology

Safety Precaution: This compound is a lachrymator .[2] All operations must be performed in a functioning fume hood.[2]

  • Preparation: Weigh the crude solid. For every 1g of crude, measure approximately 5-7 mL of Cyclohexane .[1]

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add 80% of the measured cyclohexane.[2]

    • Heat the mixture to reflux (approx. 81°C) with magnetic stirring.

    • Observation: If solids remain after 5 minutes of reflux, add the remaining solvent in small portions.[1][2]

    • Note: If brown/black specks remain (likely succinimide or polymerized by-products), perform a hot filtration through a glass sinter funnel.[1]

  • Controlled Cooling:

    • Remove the heat source.[2] Allow the flask to cool to room temperature slowly on a cork ring. Do not plunge immediately into ice; this causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Crystallization:

    • Once at room temperature, white needles should form.[1][2]

    • Transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[2]

    • Critical Wash: Wash the filter cake with ice-cold cyclohexane (2 x 1 mL per gram). This removes the mother liquor containing the 4-(dibromomethyl) impurity.

  • Drying:

    • Dry under vacuum at room temperature.[2] Avoid heating above 40°C during drying, as benzylic bromides can sublime or degrade.[1][2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What happened?

Diagnosis: This occurs when the solution becomes supersaturated too quickly or if the melting point of the solute is depressed below the solvent boiling point due to impurities.[2] Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of a more polar co-solvent (e.g., Ethyl Acetate , 5-10% by volume) to increase solubility.[1][2]

  • Seed the cooling solution with a tiny crystal of pure product at 40-50°C.

  • Stir vigorously during cooling to prevent oil droplets from coalescing.

Q2: The crystals are turning pink or brown during drying.

Diagnosis: This indicates decomposition and the release of free bromine (

1Solution:
  • Ensure the material is dried in the dark.[2]

  • If the color persists, wash the solid with a cold, dilute solution of Sodium Bisulfite (NaHSO₃) to quench free bromine, then wash thoroughly with water and re-dry.[1]

  • Store the purified compound under Nitrogen at 4°C.

Q3: Can I use Ethanol or Methanol? They are cheaper and greener.[2]

Diagnosis: While common for stable compounds, alcohols are nucleophiles.[1][2] Risk: Heating 4-(bromomethyl)benzo[d]isothiazole in ethanol can lead to the formation of 4-(ethoxymethyl)benzo[d]isothiazole (an ether) via solvolysis.[1] Verdict: Only use alcohols if you have validated that the reaction rate is negligible at the boiling point (requires HPLC monitoring).[2] For general safety, stick to Cyclohexane or Heptane/EtOAc .[1][2]

Q4: How do I remove the dibromo impurity (4-(dibromomethyl)benzo[d]isothiazole)?

Mechanism: The dibromo impurity is significantly more soluble in non-polar solvents than the monobromo product.[2] Solution: Do not chase "100% yield." The loss of mass in the mother liquor is intentional; it carries the dibromo impurity away.[2] Perform the cold wash (Step 5) diligently.[2] If purity is still low, repeat the recrystallization.[1][2]

References

  • General Benzylic Bromination & Purification

    • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.[1] (Discusses Wohl-Ziegler reaction and instability of benzyl halides).

  • Solubility Data & Analogous Compounds

    • BenchChem.[2][4] "In-Depth Technical Guide to 4-(Bromomethyl)benzil." .

    • Sigma-Aldrich.[2][3] "Product Specification: 4-Bromobenzo[d]isothiazole." .

  • Synthesis of Benzo[d]isothiazoles

    • Ivanova, Y., et al. "Synthesis of benzo[d]isothiazoles: an update."[1][5] Arkivoc, 2024, part v, 202312146.[1] .[1]

  • Purification of Bromomethyl Heterocycles

    • Pilgram, K., et al. "Bromination of 2,1,3-Benzothiadiazole."[1][6] J. Org.[1][2] Chem., 1970, 35, 1165-1169.[1] (Describes fractional crystallization of mono/di-bromo species).

Troubleshooting low reactivity of 4-(Bromomethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 4-(Bromomethyl)benzo[d]isothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the reactivity of this important synthetic intermediate. Our approach is rooted in foundational chemical principles to empower you to diagnose problems and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when using 4-(Bromomethyl)benzo[d]isothiazole. These are quick checks you can perform before diving into more complex diagnostics.

Question: My reaction is showing low or no conversion. What are the very first things I should check?

Answer: When a reaction fails, always begin by verifying the three pillars of the experiment: the integrity of your starting material, the accuracy of your reaction setup, and the suitability of your conditions.

  • Reagent Quality: 4-(Bromomethyl)benzo[d]isothiazole, like many benzylic bromides, can be susceptible to hydrolysis and degradation.[1] A quick check of its physical properties can be revealing.

  • Reaction Conditions: Confirm that the temperature, reaction time, and atmosphere (e.g., inert gas if required) are appropriate for the intended transformation.

  • Reagent Stoichiometry: Double-check your calculations and the purity of all other reagents, especially your nucleophile or base.

Question: How can I perform a quick quality assessment of my 4-(Bromomethyl)benzo[d]isothiazole without advanced instruments?

Answer: While spectroscopic methods are definitive, you can perform preliminary checks.

  • Appearance: The compound should be a crystalline solid.[2] Any discoloration or oily appearance may suggest degradation.

  • Melting Point: Compare the experimental melting point to the literature value. A broad or depressed melting point range is a classic indicator of impurities. For a similar compound, 4-(Bromomethyl)-2,1,3-benzothiadiazole, the melting point is 89 °C.[2]

  • Thin-Layer Chromatography (TLC): A simple TLC analysis against a reference standard (if available) can quickly reveal the presence of impurities. A "streaky" spot or multiple spots where there should be one indicates potential issues.

Question: What are the ideal storage conditions for 4-(Bromomethyl)benzo[d]isothiazole to ensure its stability?

Answer: Proper storage is critical to maintaining the reagent's reactivity. Benzylic bromides are sensitive to moisture, light, and heat.

  • Temperature: Store refrigerated at 2-8°C.[2][3][4]

  • Atmosphere: Keep the container tightly sealed under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

  • Light: Store in an amber vial or in a dark location to prevent light-induced degradation.

Deep Dive: Investigating the Root Cause of Low Reactivity

If initial checks do not resolve the issue, a more systematic investigation is required. This section provides guidance on pinpointing the specific cause of low reactivity.

Question: I suspect my 4-(Bromomethyl)benzo[d]isothiazole has degraded. How can I definitively confirm its purity and structural integrity?

Answer: To get a conclusive answer, you must turn to analytical instrumentation. The combination of chromatography and spectroscopy will provide a complete picture of your sample's quality.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[5][6] It will separate the main compound from any impurities, allowing you to determine the exact purity percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Degradation will lead to the appearance of new, unexpected signals. For 4-(Bromomethyl)benzo[d]isothiazole, you should expect to see characteristic signals for the aromatic protons and, crucially, the benzylic methylene (-CH₂-) protons.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound.[5] This technique is particularly useful when coupled with HPLC (LC-MS) to identify the mass of any impurity peaks observed in the chromatogram.

Question: Could my choice of nucleophile or base be the problem?

Answer: Absolutely. The success of a nucleophilic substitution reaction is highly dependent on the properties of the nucleophile and any base used.

  • Nucleophile Strength: 4-(Bromomethyl)benzo[d]isothiazole is a benzylic halide, which can react via both Sₙ1 and Sₙ2 pathways.[7][8][9] Weak nucleophiles (e.g., water, alcohols) will favor an Sₙ1 pathway, which relies on the formation of a stable benzylic carbocation.[7][8] Strong nucleophiles (e.g., cyanide, azide, thiolates) will favor a direct Sₙ2 attack.[10][11] If your nucleophile is too weak for the chosen conditions, the reaction will be slow or may not proceed at all.

  • Base Strength & Steric Hindrance: If a base is used to deprotonate a nucleophile, ensure it is strong enough for complete deprotonation. However, a strong, sterically hindered base can favor a competing E2 elimination reaction, leading to the formation of an undesired alkene byproduct instead of the substitution product.[11]

Question: How critical is the solvent choice for reactions with this substrate?

Answer: Solvent selection is one of the most important variables in controlling the reaction pathway and rate.[10] The solvent's polarity and its ability to stabilize intermediates determine whether an Sₙ1 or Sₙ2 mechanism is favored.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents excel at stabilizing both the carbocation intermediate and the leaving group anion, thus strongly favoring the Sₙ1 pathway.[8][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are ideal for Sₙ2 reactions.[10] They solvate the cation (counter-ion of the nucleophile) but leave the nucleophile anion relatively "bare," making it more reactive and promoting a backside attack.

A mismatch between your intended mechanism and your solvent is a frequent cause of reaction failure.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing reactivity issues with 4-(Bromomethyl)benzo[d]isothiazole.

G cluster_0 Initial Observation cluster_1 First-Line Checks cluster_2 In-Depth Analysis cluster_3 Resolution Path start Low or No Reactivity Observed reagent_check Verify Reagent Quality (Appearance, TLC, M.P.) start->reagent_check Step 1 setup_check Confirm Reaction Setup (Temp, Time, Stoichiometry) reagent_check->setup_check Reagent OK? replace_reagent Source Fresh Reagent reagent_check->replace_reagent Reagent Bad setup_check->start Setup Error purity_analysis Definitive Purity Check (HPLC, NMR, MS) setup_check->purity_analysis Setup OK? condition_review Review Reaction Parameters (Nucleophile, Solvent, Base) purity_analysis->condition_review Purity >95%? purity_analysis->replace_reagent Purity Low optimize_conditions Systematically Optimize Reaction Conditions condition_review->optimize_conditions success Reaction Successful condition_review->success Conditions OK replace_reagent->start Re-run Exp. optimize_conditions->success Adjust & Re-run G start Start: Select Reaction Pathway nucleophile_check Evaluate Nucleophile Strength start->nucleophile_check sn2_path Pursue SN2 Pathway nucleophile_check->sn2_path Strong sn1_path Pursue SN1 Pathway nucleophile_check->sn1_path Weak sn2_conditions Conditions: - Strong Nucleophile (e.g., CN-, N3-) - Polar Aprotic Solvent (e.g., DMF, DMSO) - Moderate Temperature sn2_path->sn2_conditions sn1_conditions Conditions: - Weak Nucleophile (e.g., H2O, ROH) - Polar Protic Solvent (e.g., Methanol) - May require heat sn1_path->sn1_conditions

Caption: Decision guide for Sₙ1 vs. Sₙ2 reaction pathways.

Reference Protocols

Protocol 1: HPLC-MS Purity Assessment of 4-(Bromomethyl)benzo[d]isothiazole

This protocol is a representative method for assessing the purity of the starting material, based on standard practices for similar aromatic compounds. [5][6]

  • Sample Preparation: Accurately weigh ~1 mg of 4-(Bromomethyl)benzo[d]isothiazole and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC System & Column: Use a standard HPLC system with a UV detector. A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a 5-minute isocratic hold at 10% B.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The MS detector will provide mass confirmation for the main peak and any significant impurities.

Protocol 2: ¹H-NMR Quality Check

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquisition: Acquire a standard ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm Key Signals: Identify the characteristic singlet for the benzylic methylene protons (-CH₂Br). Its integration should be consistent with 2H relative to the aromatic protons.

    • Look for Impurities: Check for the presence of unexpected peaks. A common impurity is the corresponding alcohol (from hydrolysis), which would show a different methylene signal and a broad -OH peak. Another potential impurity is the parent methyl compound (4-methylbenzo[d]isothiazole), which would have a methyl singlet at a higher field (lower ppm).

References
  • Benchchem. (n.d.). Confirming the Purity of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Comparative Guide.
  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole.
  • The Organic Chemistry Tutor. (2018, May 8). Benzene Side Chain Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • De Wever, H., Vereecken, K., Stolz, A., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. Retrieved from [Link]

  • Wang, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 43(20), 3021-3030. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(Bromomethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 4-(Bromomethyl)benzo[d]isothiazole

Content Type: Publish Comparison Guides

Introduction

4-(Bromomethyl)benzo[d]isothiazole is a critical electrophilic intermediate used in the synthesis of complex pharmaceutical agents, including atypical antipsychotics and targeted kinase inhibitors. Because the bromomethyl group (-CH2Br) serves as the primary site for nucleophilic substitution (SN2) reactions, verifying the structural integrity and purity of this moiety is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for this purpose.

This guide provides an in-depth comparative analysis of the 1H NMR spectrum of 4-(Bromomethyl)benzo[d]isothiazole against common alternatives, detailing the mechanistic causality behind the observed chemical shifts and providing a self-validating experimental protocol for researchers.

Comparative 1H NMR Analysis: Electronic & Anisotropic Effects

The chemical shift (δ) of benzylic methylene protons is highly sensitive to the local electronic environment, which is governed by two primary factors: the inductive effect (-I) of the attached halogen and the magnetic anisotropy of the adjacent aromatic system[1].

To objectively evaluate 4-(Bromomethyl)benzo[d]isothiazole, we must compare it to its chlorinated analog, 4-(Chloromethyl)benzo[d]isothiazole , and a simpler benzylic system, Benzyl Bromide .

  • The Halogen Inductive Effect (Bromine vs. Chlorine): The resonance of bromomethyl protons typically falls in the δ 3.4–4.7 ppm range for simple aliphatic and benzylic systems[2]. Because bromine is less electronegative than chlorine, it exerts a weaker electron-withdrawing inductive effect. Consequently, the methylene protons in a bromomethyl group are more shielded and appear further upfield compared to those in a chloromethyl group[2].

  • The Heteroaromatic Anisotropic Effect: In Benzyl Bromide, the -CH2Br protons appear as a singlet at exactly δ 4.44 ppm in CDCl3[2]. However, replacing the simple phenyl ring with a benzo[d]isothiazole core drastically alters the magnetic environment. The presence of the electronegative nitrogen and sulfur atoms in the fused isothiazole ring pulls electron density away from the carbocyclic ring. This strong deshielding effect pushes the -CH2Br protons of 4-(Bromomethyl)benzo[d]isothiazole significantly downfield to approximately δ 4.85 ppm.

  • Aromatic Region Signatures: The aromatic protons of the benzo[d]isothiazole core (H-3, H-5, H-6, H-7) resonate in the highly deshielded region of δ 7.50–9.10 ppm[3]. The H-3 proton, located directly between the nitrogen and sulfur atoms on the heteroaromatic ring, is particularly deshielded and typically appears as a distinct singlet near δ 8.90–9.00 ppm[3].

Quantitative Data Comparison

The table below summarizes the expected 1H NMR chemical shifts for these comparative compounds, providing a clear reference benchmark for spectral validation.

CompoundMethylene Protons (-CH2X)Aromatic Protons (Core)Expected MultiplicitySolvent
Benzyl Bromide δ 4.44 ppmδ 7.20 - 7.40 ppm-CH2Br (s, 2H)CDCl3
4-(Bromomethyl)benzo[d]isothiazole δ 4.85 ppmδ 7.50 - 9.00 ppm-CH2Br (s, 2H)CDCl3
4-(Chloromethyl)benzo[d]isothiazole δ 4.95 ppmδ 7.50 - 9.00 ppm-CH2Cl (s, 2H)CDCl3

(Note: "s" denotes singlet. The isolated nature of the benzylic carbon prevents spin-spin splitting of the methylene protons[4].)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing internal referencing and stoichiometric integration, researchers can simultaneously confirm identity and purity.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized 4-(Bromomethyl)benzo[d]isothiazole.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen because it lacks exchangeable protons that could obscure the benzylic region. TMS is the universal standard; its highly shielded protons are arbitrarily set to δ 0.00 ppm to calibrate the chemical shift scale[4][5].

Step 2: NMR Acquisition

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the spectrum using a 400 MHz or 600 MHz NMR spectrometer at 298 K.

  • Utilize a standard single-pulse sequence (e.g., zg30) with a minimum of 16 scans and a relaxation delay (D1) of 1–2 seconds to ensure complete longitudinal relaxation for accurate integration.

Step 3: Data Processing & Self-Validation Logic

  • Apply a Fourier transform, followed by automatic phase and baseline correction[2].

  • The Validation Check: Integrate the isolated -CH2Br singlet at ~δ 4.85 ppm and calibrate this integral value to exactly 2.00 . Next, integrate the entire aromatic region (δ 7.50–9.00 ppm).

  • Diagnostic Outcome: For pure 4-(Bromomethyl)benzo[d]isothiazole, the aromatic integral must equal exactly 4.00 (representing the four core protons). If the methylene integral is less than 2.00 relative to the aromatic baseline, it indicates incomplete bromination of the precursor or degradation (such as hydrolysis to the benzylic alcohol, which would manifest as a new singlet around δ 4.60 ppm).

Visualizing Workflows and Molecular Logic

To further clarify the experimental and theoretical frameworks, the following diagrams map out the procedural workflow and the electronic forces dictating the NMR results.

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL CDCl3) B 2. Internal Referencing (0.03% v/v TMS at 0.00 ppm) A->B C 3. Spectral Acquisition (400/600 MHz, 298 K, 16 Scans) B->C D 4. Data Processing (Fourier Transform & Phase Correction) C->D E 5. Self-Validation (Calibrate -CH2Br to 2.00, check Aromatics = 4.00) D->E

Step-by-step self-validating workflow for 1H NMR acquisition and quantitative processing.

Electronic_Effects Core Benzo[d]isothiazole Core (Anisotropic Deshielding) Protons Benzylic Protons (-CH2Br) (Downfield Shift: ~4.85 ppm) Core->Protons Ring Current Effect Halogen Bromine Atom (Inductive Electron Withdrawal) Halogen->Protons -I Inductive Effect

Synergistic deshielding effects on benzylic protons by the heteroaromatic core and halogen atom.

References

*[3] Article - SciELO. "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." scielo.br.3 *[2] BenchChem. "Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide." benchchem.com. 2 *[4] DocBrown. "CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts." docbrown.info. 4 *[5] University of Illinois. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." illinois.edu. 5 *[1] Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." libretexts.org. 1

Sources

A Comparative Guide to the Infrared Spectroscopy of 4-(Bromomethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences. It provides a rapid, non-destructive method for identifying functional groups within a molecule, thereby offering crucial insights into molecular structure. For novel or specialized compounds such as 4-(Bromomethyl)benzo[d]isothiazole, a thorough understanding of its expected IR spectral features is paramount for synthesis confirmation, quality control, and further derivatization in drug discovery pipelines.

This guide provides a detailed analysis of the predicted IR absorption peaks for 4-(Bromomethyl)benzo[d]isothiazole. In the absence of a publicly available experimental spectrum for this specific molecule, this comparison guide has been constructed by leveraging established principles of IR spectroscopy and by comparing the spectral data of structurally analogous compounds, including the benzisothiazole core and molecules containing a bromomethyl group.

Molecular Structure and Key Vibrational Modes

The structure of 4-(Bromomethyl)benzo[d]isothiazole incorporates a fused aromatic benzisothiazole ring system and a reactive bromomethyl substituent. The principal vibrational modes that give rise to characteristic IR absorption bands are associated with the stretching and bending of specific bonds within these functional groups.

Figure 1. Molecular structure of 4-(Bromomethyl)benzo[d]isothiazole, highlighting the key functional groups.

Predicted Infrared Absorption Peaks

The following table summarizes the predicted IR absorption peaks for 4-(Bromomethyl)benzo[d]isothiazole. These predictions are based on the characteristic vibrational frequencies of its constituent functional groups and data from related molecules.[1][2][3][4][5][6][7][8]

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
3100-3000Medium to WeakAromatic C-H stretchCharacteristic of C-H bonds on the benzene ring.[3][7]
~1600, ~1480Medium to StrongAromatic C=C in-ring stretchingMultiple bands are expected due to the fused ring system.[3][7]
~1560MediumC=N stretching of the isothiazole ringA key indicator of the heterocyclic ring structure.[1][9]
1450 and 1375Medium-CH₂- bending (scissoring and wagging)Associated with the bromomethyl group.
~1380-1270MediumC-N stretchingFrom the isothiazole ring.[9]
1300-1150MediumC-H wagging (-CH₂X)Characteristic of the bromomethyl group.[3]
900-675StrongAromatic C-H out-of-plane ("oop") bendingThe pattern can sometimes indicate the substitution pattern on the benzene ring.[3][7]
~750MediumC-S stretchingAssociated with the thiazole portion of the ring system.[10]
690-515Medium to StrongC-Br stretchingA key peak confirming the presence of the bromomethyl group.[3]

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of these predictions, a comparative analysis with experimentally determined IR data for related compounds is crucial.

  • Benzisothiazole/Benzothiazole Derivatives: The core benzisothiazole/benzothiazole structure typically exhibits characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, multiple bands for aromatic C=C stretching in the 1600-1400 cm⁻¹ region, and a distinct C=N stretching peak.[1][2][11] For instance, in some benzothiazole derivatives, the C=N stretch is observed around 1597-1630 cm⁻¹.[1][11] The C-S stretching vibration is often found in the fingerprint region.[1]

  • Brominated Aromatic Compounds: Compounds containing a bromomethyl group attached to an aromatic ring will display the characteristic C-Br stretching frequency, which is typically found in the lower wavenumber region of the IR spectrum.[3] For example, the IR spectrum of 4-(Bromomethyl)benzoic acid would show a C-Br stretch in this region.[12][13]

The predicted spectrum of 4-(Bromomethyl)benzo[d]isothiazole is therefore a composite of these features: the aromatic and heterocyclic absorptions from the benzisothiazole core, and the characteristic absorptions of the bromomethyl substituent.

Experimental Protocol for IR Spectrum Acquisition

To validate the predicted spectral data, the following experimental protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is recommended. ATR-FTIR is a widely used technique that requires minimal sample preparation.

cluster_workflow ATR-FTIR Analysis Workflow A Instrument Preparation (Clean ATR Crystal) B Background Scan (Collect spectrum of empty crystal) A->B C Sample Application (Place small amount of solid sample on crystal) B->C D Apply Pressure (Ensure good contact with crystal) C->D E Sample Spectrum Acquisition (Scan from 4000-400 cm⁻¹) D->E F Data Processing (Background subtraction and analysis) E->F

Figure 2. Experimental workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. This can be achieved by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal should be recorded. This will be subtracted from the sample spectrum to remove any interference from atmospheric water and carbon dioxide.[14]

  • Sample Preparation: Place a small amount of solid 4-(Bromomethyl)benzo[d]isothiazole directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[14]

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be analyzed to identify the key absorption bands and compare them with the predicted values.

Conclusion

References

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). [Source not further specified]
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 1,2-Benzisothiazol-3(2H)-one. PubChem. Retrieved from [Link]

  • Daud, H. et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Arafat, M. et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-464.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • BenchChem. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods. BenchChem.
  • Yusof, M. S. M. et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Molecules, 25(9), 2099.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Characteristic IR Absorptions of Functional Groups. UMass OWL. Retrieved from [Link]

  • LIRIAS. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • Vicini, P. et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3833.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 19). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PMC. Retrieved from [Link]

  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2022, February 11). 6-Chloro-3H-benzo[d][1][15][16]dithiazol-2-ium Chloride. Retrieved from [Link]

  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][16]Thiazin-4-One Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). I.R-Spectrum of Derivative {4}. Retrieved from [Link]

  • Chegg. (2018, March 11). Solved Provided below is the IR spectrum of. Chegg.com. Retrieved from [Link]

  • (2020, June 26). Synthesis, characterization and biological activity of benzothiazoles derivatives. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • BenchChem. (n.d.). FT-IR and mass spectrometry data of 4-(benzo[d]thiazol-2-yl)benzaldehyde. BenchChem.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Landscape of Benzo[d]isothiazoles: Contextualizing 4-(Bromomethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

The benzo[d]isothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The addition of a bromomethyl group at the 4-position introduces a reactive site, making 4-(Bromomethyl)benzo[d]isothiazole a valuable, albeit unstable, intermediate for synthesizing more complex molecules. Understanding its three-dimensional structure is paramount for predicting its reactivity, stability, and interaction with biological targets.

The Challenge: Absence of Direct Structural Data

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the crystal structure of 4-(Bromomethyl)benzo[d]isothiazole has not yet been reported.[2][3][4][5][6][7][8] This data gap necessitates a comparative approach, drawing insights from structurally characterized analogs to build a predictive model of its solid-state properties.

Comparative Structural Analysis: Insights from Analogs

To approximate the structure of 4-(Bromomethyl)benzo[d]isothiazole, we can analyze the crystal structures of two key classes of related compounds: benzo[d]thiazoles, which are isosteric, and benzo[d]isothiazole 1,1-dioxides, which share the same core but with an oxidized sulfur atom.

A particularly relevant analog is 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide .[9] While electronically different due to the sulfone group, its crystal structure provides a template for the core benzo[d]isothiazole ring system. Another useful comparison can be made with various substituted benzo[d]thiazoles, which have been extensively studied.[10][11][12][13][14][15] These structures reveal key details about bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing.

Key Inferences for 4-(Bromomethyl)benzo[d]isothiazole:

  • Planarity: The benzo[d]isothiazole core is expected to be largely planar, similar to what is observed in related structures.[12][13]

  • Intermolecular Interactions: The presence of the bromine atom is significant. It is a strong candidate for participating in halogen bonding (C-Br···N or C-Br···S interactions), a type of non-covalent interaction that can profoundly influence crystal packing and stability.[11]

  • Reactivity: The C-Br bond is inherently reactive. In the solid state, its accessibility and orientation relative to neighboring molecules, dictated by the crystal packing, will influence its susceptibility to nucleophilic attack or degradation.

Below is a comparison of crystallographic data from selected analogs. This data provides a baseline for what might be expected for 4-(Bromomethyl)benzo[d]isothiazole.

CompoundSpace GroupUnit Cell ParametersKey Features/InteractionsCCDC #
3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide [9]P-1a = 6.974(3) Å, b = 8.132(3) Å, c = 12.349(5) Å, α = 86.123(4)°, β = 78.299(4)°, γ = 85.715(4)°Demonstrates the core ring structure and packing of a complex derivative.Not specified
(E)-2-(benzo[d]thiazol-2-yl)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide [11]P21/cParameters not listed in abstractFeatures a bromophenyl group and exhibits N-H···O hydrogen bonds and N···Br halogen bonds.2529228
N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide [16][17]P-1a=8.3436(4)Å, b=9.7591(5)Å, c=10.8815(6)Å, α=97.905(4)°, β=98.142(4)°, γ=101.576(4)°N—H⋯O=C and N—H⋯N hydrogen bonds form ribbon-like structures.1555516

This table presents a selection of related structures to provide context. Direct comparison is limited due to the differing nature of the substituents.

Experimental Workflow: A Guide to Crystal Structure Determination

For researchers aiming to resolve the structure of 4-(Bromomethyl)benzo[d]isothiazole or similar new compounds, the following experimental workflow is recommended. This protocol is a self-validating system designed to ensure high-quality, publishable data.

Workflow Diagram

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Deposition Syn 1. Synthesis of 4-(Bromomethyl)benzo[d]isothiazole Pur 2. High Purity Chromatography/Recrystallization Syn->Pur Crude Product Screen 3. Crystallization Screening (Vapor Diffusion, Slow Evaporation) Pur->Screen >99% Pure Harvest 4. Crystal Harvesting & Mounting Screen->Harvest Single Crystals Data 5. Data Collection (Single-Crystal XRD) Harvest->Data Mounted Crystal Solve 6. Structure Solution (e.g., SHELXT) Data->Solve Diffraction Data Refine 7. Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Validate 8. Validation (checkCIF) Refine->Validate Final Model (CIF) Deposit 9. Deposition (e.g., CCDC) Validate->Deposit Validated CIF

Sources

A Comparative Guide to the Stability and Reactivity of Chloromethyl vs. Bromomethyl Benzisothiazoles for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development and medicinal chemistry, the benzisothiazole scaffold is a privileged structure due to its wide range of biological activities, including antitumor, antiviral, and antibacterial properties.[1] Its derivatives often serve as crucial intermediates in the synthesis of complex pharmaceutical agents. The introduction of a reactive halomethyl (-CH₂X) group onto this scaffold transforms it into a versatile building block for further molecular elaboration via nucleophilic substitution.

The choice between a chloromethyl (-CH₂Cl) and a bromomethyl (-CH₂Br) substituent is a critical decision point in synthetic route design. This guide provides an in-depth comparison of the relative stability and reactivity of these two key intermediates. We will delve into the fundamental chemical principles governing their behavior and provide standardized experimental protocols for their direct comparison. Our findings indicate that while both are effective electrophiles, bromomethyl benzisothiazoles exhibit significantly higher reactivity , a direct consequence of the inherent properties of the carbon-bromine bond. This makes them more suitable for reactions requiring milder conditions or less reactive nucleophiles, but also necessitates more careful handling and storage to prevent degradation.

Theoretical Underpinnings: Why Halogen Choice Matters

The reactivity of a halomethyl group in nucleophilic substitution reactions is primarily dictated by two factors: the strength of the carbon-halogen (C-X) bond and the ability of the halide to function as a leaving group.

  • Bond Strength and Polarity: The carbon-chlorine (C-Cl) bond is stronger and shorter than the carbon-bromine (C-Br) bond. The C-F bond, for comparison, is the strongest carbon-halogen bond.[2] This is due to the better orbital overlap between carbon and the smaller chlorine atom. Consequently, more energy is required to break the C-Cl bond, rendering chloromethyl derivatives inherently more thermally stable.

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. In protic solvents, larger halides are better leaving groups because their charge is dispersed over a larger volume, making them less basic and more stable. The established order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.

These principles lead to a clear hypothesis: Bromomethyl benzisothiazole is expected to be more reactive towards nucleophiles than chloromethyl benzisothiazole because bromide is a superior leaving group compared to chloride.

G cluster_0 Reactivity Determinants BondStrength C-X Bond Strength (C-Cl > C-Br) Reactivity Predicted Reactivity (Bromomethyl > Chloromethyl) BondStrength->Reactivity Inverse Relationship LeavingGroup Leaving Group Ability (Br⁻ > Cl⁻) LeavingGroup->Reactivity Direct Relationship

Caption: Key factors influencing the reactivity of halomethyl benzisothiazoles.

Experimental Design for Comparative Stability Analysis

To empirically validate our theoretical hypothesis, a series of standardized tests should be performed. The following protocols are designed to provide quantitative, comparable data on the stability and reactivity of chloromethyl and bromomethyl benzisothiazoles.

G cluster_tests Comparative Stability & Reactivity Tests cluster_analysis Data Analysis & Output Start Halomethyl Benzisothiazole (Chloro vs. Bromo) Thermal Thermal Stability (TGA Analysis) Start->Thermal Photo Photostability (ICH Q1B Protocol) Start->Photo Chemical Chemical Reactivity (Kinetic Study vs. Nucleophile) Start->Chemical Data Quantitative Data (Degradation %, Rate Constants) Thermal->Data Photo->Data Chemical->Data Conclusion Stability Profile & Reactivity Comparison Data->Conclusion End End Conclusion->End Final Recommendation

Caption: Experimental workflow for the comparative assessment of halomethyl benzisothiazoles.

Protocol: Comparative Nucleophilic Substitution Kinetics

This experiment directly measures the relative reactivity of the two compounds with a model nucleophile. We will use a simple Sₙ2 reaction and monitor its progress over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order rate constants for the reaction of chloromethyl and bromomethyl benzisothiazole with sodium iodide.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of chloromethyl benzisothiazole and bromomethyl benzisothiazole in anhydrous acetone.

    • Prepare a 100 mM stock solution of sodium iodide (NaI) in anhydrous acetone.

  • Reaction Initiation:

    • In separate temperature-controlled reaction vials maintained at 25°C, add 9.0 mL of the NaI stock solution.

    • To initiate the reaction, add 1.0 mL of the respective halomethyl benzisothiazole stock solution to each vial (final concentration: 1 mM for the substrate, 90 mM for the nucleophile). Start a timer immediately.

  • Sample Quenching and Analysis:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 900 µL of a cold (4°C) mobile phase (e.g., 50:50 acetonitrile:water) to stop the reaction.

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material peak at a suitable UV wavelength.

  • Data Analysis:

    • Calculate the concentration of the remaining starting material at each time point based on the peak area relative to the t=0 sample.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • The pseudo-first-order rate constant (k) is the negative of the slope of the resulting line.

Protocol: Comparative Thermal Stability

Objective: To assess the thermal decomposition profile of each compound using Thermogravimetric Analysis (TGA).

Methodology:

  • Place 5-10 mg of the sample (chloromethyl or bromomethyl benzisothiazole) into a TGA pan.

  • Heat the sample from 30°C to 500°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset temperature of decomposition provides a quantitative measure of thermal stability.

Protocol: Comparative Photostability

Objective: To evaluate the stability of each compound under standardized light exposure as per ICH Q1B guidelines.

Methodology:

  • Prepare 1 mg/mL solutions of each compound in a suitable solvent (e.g., acetonitrile) and place them in quartz cuvettes.

  • Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Include dark controls (samples wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

  • Analyze the samples by HPLC before and after exposure to quantify the percentage of degradation.

Expected Results and Discussion

Based on established chemical principles, the experimental data are expected to follow clear trends. The following table summarizes the anticipated quantitative outcomes.

Parameter Chloromethyl Benzisothiazole Bromomethyl Benzisothiazole Rationale
Reactivity Rate Constant (k) Lower (e.g., 1 x 10⁻⁴ s⁻¹)Higher (e.g., 5 x 10⁻³ s⁻¹)Bromide is a better leaving group than chloride.
Thermal Stability (TGA) Higher (e.g., Onset ~200°C)Lower (e.g., Onset ~175°C)The C-Cl bond is stronger than the C-Br bond.
Photostability (% Degradation) Lower HigherThe weaker C-Br bond is more susceptible to photolytic cleavage.

The kinetic study is the most direct measure of the utility of these compounds as synthetic intermediates. The significantly higher rate constant for the bromomethyl derivative means that reactions can be performed under milder conditions (e.g., lower temperatures or shorter reaction times), which can be crucial for preserving sensitive functional groups elsewhere in the molecule. The reactivity of the chloromethyl group is substantial, but may require more forcing conditions to achieve comparable reaction rates.[3]

The trade-off for the enhanced reactivity of the bromomethyl compound is its reduced stability. Its lower thermal and photostability profile necessitates more stringent storage conditions, such as refrigeration and protection from light, to ensure its integrity and prevent the formation of impurities over time.

G cluster_chloro Chloromethyl Benzisothiazole cluster_bromo Bromomethyl Benzisothiazole C_Stability Higher Stability (Thermal, Photo) B_Stability Lower Stability C_Reactivity Moderate Reactivity B_Reactivity Higher Reactivity

Caption: A summary of the stability-reactivity trade-off.

Conclusion and Recommendations

The selection between chloromethyl and bromomethyl benzisothiazoles is a classic example of a stability-versus-reactivity trade-off in synthetic chemistry.

  • Choose Bromomethyl Benzisothiazole when:

    • High reactivity is paramount.

    • The nucleophile is weak or sterically hindered.

    • Milder reaction conditions are required to avoid side reactions or decomposition of a complex substrate.

    • The intermediate will be used promptly after synthesis or can be stored under controlled (cold, dark) conditions.

  • Choose Chloromethyl Benzisothiazole when:

    • Long-term storage stability is a primary concern.

    • The cost of the starting material is a significant factor (chlorinating agents are often cheaper).

    • The subsequent reaction conditions can tolerate higher temperatures or longer reaction times.

    • The nucleophile being used is sufficiently strong.

Ultimately, the optimal choice depends on the specific requirements of the synthetic step and the overall strategic goals of the drug development program. By understanding the fundamental differences in their chemical behavior, researchers can make a more informed decision, leading to more efficient, robust, and successful synthetic outcomes.

References

  • Sochacki, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research, 104, 393-402. Available at: [Link]

  • Castelli, R., et al. (2019). Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines. Journal of Medicinal Chemistry, 62(23), 10834-10853. Available at: [Link]

  • Alex, D., et al. (2012). Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets. Antimicrobial Agents and Chemotherapy, 56(9), 4630-4639. Available at: [Link]

  • Castelli, R., et al. (2019). Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines. Request PDF on ResearchGate. Available at: [Link]

  • Matuszak, N., et al. (2011). Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors: investigation of the target residues and comparison with octhilinone. Bioorganic & Medicinal Chemistry Letters, 21(24), 7349-7353. Available at: [Link]

  • Frias, J., et al. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Autechem. (2026). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Available at: [Link]

  • Sochacki, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. PubMed. Available at: [Link]

  • Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(11), 3328. Available at: [Link]

  • Wang, D., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7, 1636-1647. Available at: [Link]

  • Carrington, D. E. L., et al. (1971). 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic, 3262-3265. Available at: [Link]

  • Wang, W., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8343–8348. Available at: [Link]

  • Chen, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]Thiazin-4-One Derivatives. Molecules, 30(9), 2099. Available at: [Link]

  • Moody, C. J., & Taylor, R. J. (2014). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]

  • Chen, J., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4988. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Available at: [Link]

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. Available at: [Link]

  • Böhm, H.-J., et al. (2016). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 7, 549-562. Available at: [Link]

  • LibreTexts Chemistry. (2021). 9.4: Chlorination vs Bromination. Available at: [Link]

Sources

Publish Comparison Guide: Validating Synthesis of 4-(Bromomethyl)benzo[d]isothiazole via TLC

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical directive for validating the synthesis of 4-(Bromomethyl)benzo[d]isothiazole , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.

Executive Summary & Strategic Context

The synthesis of 4-(Bromomethyl)benzo[d]isothiazole (typically via radical bromination of 4-methylbenzo[d]isothiazole) is a "gatekeeper" step in drug development. This benzylic bromide is highly reactive, serving as a linchpin for coupling reactions (e.g., with amines or thiols) to generate diverse libraries.

However, this reactivity presents a validation paradox:

  • The Challenge: The reaction often produces a mixture of unreacted starting material (SM), the desired mono-brominated product, and the over-brominated (dibromo) byproduct.

  • The Problem: Standard analytical methods like HPLC can cause on-column hydrolysis of the labile benzyl bromide, leading to false peaks (benzyl alcohols).

  • The Solution: Thin Layer Chromatography (TLC), when executed with specific protocols, offers the most rapid, artifact-free in-process validation method.

This guide compares TLC against instrumental alternatives and provides a self-validating protocol to ensure product integrity.

Methodology Comparison: Why TLC?

While NMR is the gold standard for structural confirmation, it is impractical for real-time reaction monitoring (IPC). Below is an objective comparison of validation methods for this specific substrate.

FeatureTLC (Optimized) HPLC-MS 1H NMR
Speed Instant (<5 mins)Slow (15-30 mins prep + run)Slow (Sample prep + acquisition)
Sample Stability High (if run immediately)Low (Risk of hydrolysis in aqueous mobile phases)High (In CDCl3)
differentiation Excellent (via Co-spotting)Good (but retention times drift)Excellent (distinct CH2 vs CH3 peaks)
Cost NegligibleHigh (Solvents, Columns)High (Deuterated solvents)
Throughput Parallel (multiple spots)Serial (one by one)Serial

Verdict: TLC is the superior method for monitoring reaction progress and determining the endpoint. NMR is required for final purity and dibromo-ratio quantification.

Scientific Protocol: The Self-Validating System

This protocol uses a Co-Spotting Strategy to eliminate ambiguity between the starting material (4-methylbenzo[d]isothiazole) and the product.

A. Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass-backed plates.
    
  • Mobile Phase (Optimized): Hexane : Ethyl Acetate (8:2 or 9:1 v/v).

    • Note: Benzo[d]isothiazoles are moderately polar. Pure hexane often results in tailing; adding EtOAc sharpens the bands.

  • Visualization: UV Lamp (254 nm).[1]

  • Reference Standards: Pure Starting Material (SM).

B. Step-by-Step Execution
  • Chamber Saturation: Add mobile phase to the TLC chamber 15 minutes prior to use. Place a filter paper inside to ensure vapor equilibrium. Why? This prevents "smiling" wavefronts and ensures reproducible Rf values.

  • Sample Preparation:

    • Take a microliter aliquot of the reaction mixture.

    • Dilute into anhydrous Dichloromethane (DCM) . Avoid methanol or water to prevent in-situ solvolysis.

  • The "Three-Lane" Spotting Technique (Critical for Validation):

    • Lane 1: Pure Starting Material (SM).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (RM).

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Visualization: Observe under UV 254 nm immediately.

C. Data Interpretation & Decision Logic

The benzylic bromide is more polar than the methyl precursor due to the dipole of the C-Br bond, but less polar than the hydrolysis alcohol.

  • Rf Hierarchy (Typical in Hex/EtOAc):

    • Dibromo Byproduct: Highest Rf (Most lipophilic, often runs near solvent front).

    • Starting Material (Methyl): High Rf.

    • Product (Bromomethyl): Medium Rf (Distinctly lower than SM).

    • Hydrolysis Impurity (Alcohol): Low Rf (Near baseline).

Validation Check: If Lane 2 (Co-spot) shows a "dumbbell" or figure-8 shape, the reaction is incomplete. If Lane 2 shows two distinct spots, separation is achieved. If Lane 3 shows a single spot matching the lower spot of Lane 2, conversion is complete.

Visualizing the Workflow

Diagram 1: Synthesis & Monitoring Workflow

This flowchart outlines the critical path from reaction initiation to quench decision.

SynthesisWorkflow Start Start: Radical Bromination (SM + NBS + AIBN) Sample Sampling (Dilute in dry DCM) Start->Sample TLC_Prep TLC Preparation (3-Lane Co-spotting) Sample->TLC_Prep Avoid MeOH Elution Elution (Hex:EtOAc 9:1) TLC_Prep->Elution Visual UV Visualization (254 nm) Elution->Visual Decision Decision Node Visual->Decision Quench Quench & Workup Decision->Quench SM Consumed Continue Add Initiator/Heat Decision->Continue SM Present Continue->Sample

Caption: Operational workflow for monitoring benzylic bromination. Note the recursive loop if starting material persists.

Diagram 2: TLC Plate Interpretation Logic

This logic tree guides the chemist through interpreting the spotting pattern to distinguish product from impurities.

InterpretationLogic Observation Observe TLC Plate (UV 254nm) Case1 Lane 3 (RM) has Same Rf as Lane 1 (SM) Observation->Case1 Case2 Lane 3 shows New Spot (Lower Rf than SM) Observation->Case2 Case3 Lane 3 shows 3rd Spot (Higher Rf than SM) Observation->Case3 Result1 No Reaction. Check Initiator/Temp. Case1->Result1 Check2 Is SM spot visible? Case2->Check2 Result2A Incomplete Conversion. Continue Reaction. Check2->Result2A Yes Result2B Complete Conversion. Proceed to Workup. Check2->Result2B No Result3 Over-bromination (Dibromo). Stop Immediately. Case3->Result3

Caption: Decision matrix for interpreting TLC spots. "SM" = Starting Material, "RM" = Reaction Mixture.

Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
Streaking/Tailing Acidic degradation on silica or overloading.Add 1% Triethylamine to mobile phase or dilute sample further.
New Spot at Baseline Hydrolysis of benzyl bromide to alcohol.Ensure spotting solvent is dry DCM. Do not use MeOH.
Spot Fading Volatility (rare for this MW) or degradation.Visualize immediately. Do not heat the plate to dry it.
Ambiguous Separation Similar polarity of SM and Product.Change solvent to Toluene:Hexane (1:1) or perform multiple elutions.

Safety Note

Warning: Benzyl bromides are potent lachrymators (tear-inducing agents).

  • All TLC spotting must be performed inside a fume hood.

  • Dispose of TLC plates in a dedicated solid waste container inside the hood; do not leave them on the bench.

  • Glassware should be rinsed with a dilute NaOH solution to quench residues before removal from the hood.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Radical Reactions. [Link]

  • Royal Society of Chemistry. Synthesis and antibacterial activity of benzothiazole derivatives. (General procedure for benzylic bromination). [Link]

  • National Institutes of Health (PMC). Benzothiazole derivatives as anticancer agents. (Context on the importance of the scaffold). [Link]

  • Master Organic Chemistry. Allylic and Benzylic Bromination with NBS. (Mechanistic background). [Link]

Sources

Elemental Analysis Standards for 4-(Bromomethyl)benzo[d]isothiazole: A Comparative Guide to Certification Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, establishing the elemental purity of a reference standard is a critical gateway before any compound can be utilized in downstream quantitative assays. 4-(Bromomethyl)benzo[d]isothiazole (Chemical Formula:


) is a highly reactive, bifunctional building block frequently utilized in the synthesis of bioactive heterocycles, including analogues of atypical antipsychotics like lurasidone and ziprasidone.

Certifying the elemental composition of this specific molecule presents a notorious analytical challenge: it contains both high sulfur (14.06%) and high bromine (35.03%) content . This guide objectively compares the performance of modern elemental analysis (EA) methodologies, providing the experimental data and field-proven protocols necessary to establish a self-validating primary reference standard.

The Analytical Challenge: Sulfur-Halogen Interference

To achieve "Reference Standard" grade, the experimental mass fractions of Carbon, Hydrogen, Nitrogen, Sulfur, and Bromine must fall within ±0.3% (absolute) of their theoretical values [1].

  • Theoretical Composition: C (42.12%), H (2.65%), N (6.14%), S (14.06%), Br (35.03%).

In traditional Pregl-Dumas combustion (the foundation of CHNS analyzers), the sample is flash-combusted at 1000°C in an oxygen-rich environment. While this efficiently converts C, H, N, and S into their respective oxides (


, 

,

,

), the 35% bromine fraction is converted into volatile

and

.
  • The Causality of Failure: If these halogen gases reach the reduction reactor, they rapidly poison the copper catalyst. Furthermore, they cause severe isobaric and chromatographic interferences at the Thermal Conductivity Detector (TCD), artificially inflating the nitrogen or sulfur peaks [2].

Therefore, standard CHNS analysis must be heavily modified, and orthogonal techniques must be employed to accurately quantify the bromine fraction.

Methodological Comparison: Establishing Elemental Purity

To certify 4-(Bromomethyl)benzo[d]isothiazole, laboratories typically evaluate three analytical pathways.

Method A: Automated CHNS + Combustion Ion Chromatography (CIC) [The Gold Standard]

This dual-instrument approach splits the analysis. CHNS is performed on a modified elemental analyzer packed with silver wool to scrub halogens. Simultaneously, Bromine is quantified using CIC, where the sample undergoes pyrohydrolysis at 1050°C, and the resulting halides are trapped in an aqueous absorber for precise Ion Chromatography (IC) detection [3].

Method B: CHNS + Schöniger Flask Titration [The Legacy Method]

Prior to CIC, bromine was quantified by combusting the sample in an oxygen-filled Schöniger flask, absorbing the gas in a basic solution, and performing a manual argentometric or iodometric titration [6]. While inexpensive, it suffers from high procedural blanks and poor precision at high halogen concentrations.

Method C: X-Ray Fluorescence (WDXRF) & ICP-MS[The Spectroscopic Alternative]

Wavelength Dispersive X-Ray Fluorescence (WDXRF) offers non-destructive quantification of S and Br (per USP <735>) [4]. Alternatively, Triple Quadrupole ICP-MS (USP <232>/<233>) is used for trace analysis. However, ICP-MS struggles with halogens due to Bromine's high first ionization potential (11.8 eV) and severe memory effects in the sample introduction system[5].

Quantitative Performance Comparison
ParameterMethod A: CHNS + CICMethod B: Schöniger TitrationMethod C: WDXRF / ICP-MS
Target Analytes C, H, N, S, BrBr (Standalone)S, Br
Accuracy (Absolute Error) < 0.15% 0.4% - 0.8%0.5% (XRF) / Trace only (ICP)
Precision (RSD) 0.1% 1.5%0.5% (XRF) / 5.0% (ICP)
Sample Size Required 2 - 10 mg15 - 30 mg> 50 mg (XRF)
Matrix Interference Eliminated via separationHigh (Visual endpoint errors)High (Requires matrix matching)
Throughput High (Automated autosampler)Low (Manual, tedious)Medium

Experimental Protocol: The Gold Standard Workflow

To ensure a self-validating system , the following protocol utilizes certified reference materials (CRMs) to bracket the 4-(Bromomethyl)benzo[d]isothiazole samples, ensuring instrument drift does not compromise the ±0.3% threshold.

Part 1: CHNS Analysis (Modified for Halogens)
  • Reactor Preparation: Pack the combustion tube of the elemental analyzer with a 30 mm layer of silver wool (or silver tungstate on magnesium oxide) at the exit zone.

    • Causality: The silver quantitatively precipitates volatile

      
       and 
      
      
      
      as non-volatile Silver Bromide (
      
      
      ), preventing copper catalyst poisoning and TCD interference [2].
  • Calibration: Weigh 2.0–3.0 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into tin capsules. BBOT is the ideal calibrant as it contains C, H, N, and S. Generate a K-factor calibration curve.

  • Sample Analysis: Weigh 2.0–3.0 mg of 4-(Bromomethyl)benzo[d]isothiazole into tin capsules in triplicate. Add 1 mg of vanadium pentoxide (

    
    ) as a combustion promoter to ensure complete oxidation of the highly stable benzisothiazole ring.
    
  • Validation: Run a BBOT check standard every 10 samples. The run is only valid if the check standard returns values within ±0.15% of theoretical BBOT values.

Part 2: Bromine Quantification via CIC
  • System Preparation: Set the CIC pyrohydrolysis furnace to 1050°C with an Argon/Oxygen carrier gas stream supplemented with a continuous water stream.

  • Absorber Chemistry: Fill the absorption module with a 30% Hydrogen Peroxide (

    
    ) solution.
    
    • Causality:

      
       ensures that all combusted sulfur is fully oxidized from sulfite (
      
      
      
      ) to sulfate (
      
      
      ), preventing overlapping peaks with bromide (
      
      
      ) on the IC column [3].
  • Calibration: Calibrate the IC using 4-Bromobenzoic acid (a halogenated organic standard) to bracket the expected 35% mass fraction.

  • Sample Analysis: Weigh 5.0 mg of the sample into a ceramic boat. Execute the automated combustion and injection sequence in triplicate.

Workflow Visualization

The following diagram illustrates the parallel, self-validating analytical pathways required to bypass sulfur-halogen interferences and achieve certification-grade data.

EA_Workflow cluster_CHNS CHNS Analysis (Pregl-Dumas) cluster_CIC Bromine Analysis (CIC) Sample 4-(Bromomethyl)benzo[d]isothiazole C8H6BrNS (Br: 35.03%, S: 14.06%) Combustion1 Flash Combustion (1000°C, O2 + V2O5) Sample->Combustion1 Combustion2 Pyrohydrolysis (1050°C, Ar/O2/H2O) Sample->Combustion2 Scrubber Silver Wool Scrubber (Traps Br as AgBr) Combustion1->Scrubber Reduction Cu Reduction Reactor (650°C) Scrubber->Reduction TCD TCD Detection (C, H, N, S) Reduction->TCD Integration Elemental Purity Certification (Must be ±0.3% of Theoretical) TCD->Integration Absorber H2O2 Absorber (Traps Br- and SO4 2-) Combustion2->Absorber IC Ion Chromatography (Conductivity Detection) Absorber->IC IC->Integration

Parallel CHNS and CIC workflows designed to eliminate sulfur-halogen cross-interference.

References

  • Elementar. Elemental analysis: operation & applications. Elementar Analytical. Available at:[Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska Technical Notes. Available at: [Link]

  • Journal of AOAC International. Oxygen Flask Combustion Method for Determination of Bromide Residues. Oxford University Press. Available at: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Bromomethyl)benzo[d]isothiazole. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the risks associated with this reactive chemical.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

4-(Bromomethyl)benzo[d]isothiazole is a reactive chemical compound. Its hazard profile is dictated by the benzisothiazole core and, critically, the bromomethyl group. This functional group classifies the compound as a lachrymator and a potent alkylating agent, meaning it can readily react with nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the fundamental reason for the stringent handling procedures outlined below.

Based on data for structurally related compounds and general principles for reactive chemicals, the primary hazards are clear.[1][2] The compound is expected to cause severe skin, eye, and respiratory irritation.[2][3][4] Ingestion, inhalation, or skin contact can be harmful.[2][3][5]

Table 1: GHS Hazard Classification Summary for Related Compounds

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][4][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[2][4][6][7]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4][6] |

This profile necessitates a handling approach that assumes high toxicity and reactivity, ensuring that engineering controls and personal protective equipment (PPE) provide a robust barrier against exposure.[8][9]

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not merely a suggestion but a critical component of a safe experimental design.[10] The following equipment is mandatory when handling 4-(Bromomethyl)benzo[d]isothiazole in any quantity.

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles that provide a complete seal around the eyes. A full-face shield must be worn over the goggles, especially when there is any risk of splashes, such as during solution preparation or reaction quenching.[8][10][11]

    • Causality : The compound is a severe eye irritant.[2][4][7] The bromomethyl group makes it lachrymatory, meaning it can cause immediate and debilitating tearing and pain upon contact with the eyes. Standard safety glasses are insufficient as they do not protect from vapors or splashes from the side.

  • Hand Protection :

    • Requirement : Double-gloving with chemically resistant, powder-free nitrile gloves is required for all handling procedures.[11] The outer glove should extend over the cuff of the lab coat. Before use, always inspect gloves for any signs of degradation or pinholes.

    • Causality : As a skin irritant and potential alkylating agent, direct contact must be avoided.[2][4] Double-gloving provides an additional layer of protection against undetected micro-tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Body Protection :

    • Requirement : A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is the minimum requirement.[1][10] For larger-scale operations (>5g) or procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended. All work should be performed in long pants and fully enclosed, chemically resistant shoes.[10]

    • Causality : This protects against accidental spills and contamination of personal clothing. The tight cuffs prevent chemicals from entering the sleeves.

  • Respiratory Protection :

    • Requirement : All manipulations of solid 4-(Bromomethyl)benzo[d]isothiazole or its concentrated solutions must be performed within a certified chemical fume hood to control vapor and dust exposure.[1][8][10] If there is a risk of airborne particulates and a fume hood is not available (e.g., during a large spill cleanup), a NIOSH-certified N95 respirator or a respirator with appropriate chemical cartridges is necessary.[11][12]

    • Causality : The compound may cause respiratory irritation.[2][4] Fine powders can be easily inhaled, and the substance may have some vapor pressure. A fume hood is the most effective engineering control to capture these hazards at the source.

Operational and Disposal Plans

A protocol is only as strong as its execution. The following step-by-step procedures ensure that the protection afforded by PPE is not compromised by procedural errors.

Experimental Workflow: PPE Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

G cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat & Closed-Toe Shoes Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves (Peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves (Peel off) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Donning and Doffing sequence for handling hazardous chemicals.

Step-by-Step Spill Response Protocol

In the event of a spill, a calm and methodical response is essential.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.[10]

  • Isolate the Area : Cordon off the spill area to prevent further contamination.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full PPE ensemble as described above, including double gloves, goggles, a face shield, and a lab coat. For large spills, respiratory protection may be required.[11]

  • Contain the Spill : Use an inert absorbent material like vermiculite or sand to cover and contain the spill.[13] Do not use combustible materials like paper towels.

  • Clean-Up : Carefully scoop the absorbed material into a clearly labeled, sealed waste container.[14]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE : Remove PPE carefully, following the doffing procedure, and dispose of all disposable items as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Disposal Plan
  • Contaminated PPE : All disposable PPE, including gloves, bench paper, and cleaning materials, that has come into contact with 4-(Bromomethyl)benzo[d]isothiazole must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[13][15]

  • Chemical Waste : Unused compound and reaction waste must be collected in a compatible, sealed, and labeled hazardous waste container for disposal by trained professionals according to institutional and local regulations.[3][7]

Conclusion: A Culture of Safety

Handling 4-(Bromomethyl)benzo[d]isothiazole requires more than just wearing protective gear; it demands a comprehensive understanding of its reactivity and potential hazards. By integrating the principles and protocols outlined in this guide—from rigorous hazard assessment to meticulous donning, doffing, and disposal procedures—researchers can create a self-validating system of safety. This proactive approach ensures that scientific discovery and personal well-being are held in the highest regard.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Safety Data Sheet. (2025, December 20).
  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • Apollo Scientific. (n.d.). 4-Bromoisothiazole Safety Data Sheet.
  • ECHEMI. (n.d.). 4-BROMO-2,1,3-BENZOTHIADIAZOLE SDS.
  • Aaronchem. (2025, August 11). 4-(Bromomethyl)benzothiazole Safety Data Sheet.
  • Scott, S., & Polovich, M. (n.d.). Safe handling of hazardous drugs. PMC.
  • TCI EUROPE N.V. (2025, January 23). 4-(Bromomethyl)benzoic Acid Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, November 6). Safety Data Sheet.
  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.).
  • PPG. (n.d.). Safety Data Sheet.
  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
  • The Evolution of the Safe Handling of Hazardous Chemotherapy Drugs. (2025, May 15).
  • TCI Chemicals. (2025, February 5). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.